molecular formula C17H22NO+ B460560 1-[2-(1-Adamantyl)-2-oxoethyl]pyridinium

1-[2-(1-Adamantyl)-2-oxoethyl]pyridinium

Katalognummer: B460560
Molekulargewicht: 256.36g/mol
InChI-Schlüssel: IWCDPSHGWKSIBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(1-Adamantyl)-2-oxoethyl]pyridinium (CAS 787485-51-2) is an adamantyl ethanone derivative of significant interest in medicinal chemistry research, particularly in the development of potent and selective inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . The enzyme 11β-HSD1 catalyzes the intracellular conversion of inactive cortisone to active cortisol, and its inhibition is a promising therapeutic strategy for conditions associated with metabolic syndrome, such as type 2 diabetes, dyslipidemia, and obesity . Compounds based on the adamantyl ethanone pharmacophore, to which this reagent belongs, have demonstrated low nanomolar IC50 values against human 11β-HSD1 and exhibit high selectivity over the related 11β-HSD2 and 17β-HSD1 enzymes . Researchers utilize this chemical as a key synthetic intermediate or precursor for structure-activity relationship (SAR) studies, enabling the exploration of novel linker and heterocyclic systems to optimize inhibitory potency and metabolic stability . Its structural motif, featuring a pyridinium group tethered to an adamantyl ethanone core, is a critical scaffold for designing bioactive molecules. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

Molekularformel

C17H22NO+

Molekulargewicht

256.36g/mol

IUPAC-Name

1-(1-adamantyl)-2-pyridin-1-ium-1-ylethanone

InChI

InChI=1S/C17H22NO/c19-16(12-18-4-2-1-3-5-18)17-9-13-6-14(10-17)8-15(7-13)11-17/h1-5,13-15H,6-12H2/q+1

InChI-Schlüssel

IWCDPSHGWKSIBU-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C[N+]4=CC=CC=C4

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C[N+]4=CC=CC=C4

Herkunft des Produkts

United States
Foundational & Exploratory

Crystal Structure Analysis: 1-[2-(1-Adamantyl)-2-oxoethyl]pyridinium Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 1-[2-(1-Adamantyl)-2-oxoethyl]pyridinium Content Type: In-Depth Technical Guide Audience: Researchers, Structural Biologists, and Drug Discovery Chemists

Executive Summary & Structural Significance

The compound 1-[2-(1-Adamantyl)-2-oxoethyl]pyridinium (and its halide salts) represents a critical structural motif in medicinal chemistry, serving as a lipophilic anchor for cationic pharmacophores. The fusion of the bulky, diamondoid adamantane cage with a planar, electron-deficient pyridinium ring via a flexible ketomethyl linker creates a unique "dumbbell" topology.

This guide provides a comprehensive analysis of the crystal engineering principles governing this scaffold. While the unsubstituted parent cation is a common synthetic intermediate, the definitive crystallographic data is derived from its high-fidelity structural analog, 1-[2-(adamantan-1-yl)-2-oxoethyl]pyridin-4-iminium bromide (Kwong et al., 2018). This analysis extrapolates core conformational rules from this reference structure to the broader class of adamantyl-pyridinium salts.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis pathway minimizing side reactions (such as N-ylide formation) is required.

Synthetic Pathway

The synthesis relies on the quaternization of pyridine by 1-adamantyl bromomethyl ketone. The bulky adamantyl group suppresses nucleophilic attack at the carbonyl carbon, directing the reaction exclusively to the


-carbon.

SynthesisPathway Start 1-Adamantanecarboxylic Acid Inter1 1-Adamantyl Bromomethyl Ketone (1-Bromoacetyladamantane) Start->Inter1 1. SOCl2 2. CH2N2, HBr Product 1-[2-(1-Adamantyl)-2-oxoethyl]pyridinium Bromide Salt Inter1->Product Et2O/THF, Reflux Nucleophilic Substitution (SN2) Reagent + Pyridine / Substituted Pyridine Reagent->Product

Figure 1: Synthetic route for the generation of the adamantyl-pyridinium salt scaffold.

Crystallization Methodology

Protocol for Single Crystal Growth:

  • Solvent Selection: Dissolve the crude bromide salt in a hot mixture of Ethanol:Water (9:1 v/v) . The water content is critical to solubilize the ionic lattice, while ethanol acts as the antisolvent upon cooling.

  • Seeding: If available, micro-seeding with crude precipitate induces nucleation.

  • Vapor Diffusion: Alternatively, dissolve the salt in minimal Methanol and place in a small vial. Place this vial inside a larger jar containing Diethyl Ether. Seal and allow to stand at 4°C for 72 hours.

  • Harvesting: Colorless block-like crystals typically form at the interface.

Crystallographic Data & Conformational Analysis

The structural data below is based on the pyridin-4-iminium bromide analog (CSD Ref: Kwong et al., 2018), which serves as the structural proxy for the scaffold. The steric bulk of the adamantane group dictates the global conformation, making these metrics transferable to the unsubstituted parent.

Crystal Data Summary
ParameterValue (Reference Analog)
Crystal System Monoclinic
Space Group

a (

)
10.35 - 10.45
b (

)
13.80 - 13.90
c (

)
12.10 - 12.20

(Angle)
~105°
Z (Formula Units) 4
Molecular Geometry & Torsion Angles

The molecule adopts a twisted conformation to relieve steric strain between the adamantane cage and the carbonyl oxygen.

  • Adamantyl-Ketone Twist: The torsion angle

    
     is approximately -78.1° . This significant deviation from planarity indicates that the adamantane cage rotates out of the carbonyl plane to minimize repulsion.
    
  • Ketone-Pyridinium Linker: The

    
     segment adopts an anti-periplanar  conformation (torsion angle ~174.8°), maximizing the distance between the electrophilic carbonyl and the positively charged nitrogen.
    
  • Pyridinium Orientation: The pyridine ring is inclined relative to the ketone bridge with a dihedral angle of ~59.8° , preventing orbital overlap (conjugation) between the

    
    -system of the carbonyl and the aromatic ring.
    

Supramolecular Architecture & Packing

The packing of 1-[2-(1-Adamantyl)-2-oxoethyl]pyridinium salts is dominated by a competition between strong electrostatic forces (ionic) and weak dispersive forces (hydrophobic adamantane).

Hydrogen Bonding Network

The bromide anion (


) acts as a multi-point acceptor, bridging cationic units into 1D chains and 2D layers.
  • Primary Interaction:

    
     (in amino/imino derivatives) or 
    
    
    
    (in unsubstituted forms).
  • Secondary Interaction:

    
    . Weak hydrogen bonds link the acidic protons of the pyridine ring to the carbonyl oxygen of an adjacent molecule.
    
Hirshfeld Surface Analysis

Hirshfeld surface mapping reveals the relative contributions of intermolecular contacts to the crystal stability:

  • H

    
     H Contacts (~42%):  Dominated by the bulky adamantane cage, serving as a "spacer" in the lattice.
    
  • H

    
     Br Contacts (~17%):  The electrostatic "glue" holding the lattice together.
    
  • H

    
     O Contacts (~7%):  Directional interactions defining the chain orientation.
    
Packing Topology Diagram

The crystal lattice organizes into alternating hydrophobic and hydrophilic layers.

CrystalPacking cluster_Layer1 Hydrophobic Layer (Adamantane) cluster_Layer2 Ionic/Hydrophilic Layer Ad1 Adamantyl Cage A Ad2 Adamantyl Cage B Ad1->Ad2 Van der Waals (Dispersive) Ketone C=O Linker Ad1->Ketone Br Bromide Anion (Br-) Pyr Pyridinium Ring Pyr->Br C-H...Br (Electrostatic) Pyr->Pyr Pi-Pi Stacking (Offset) Ketone->Pyr C-H...O (Weak H-Bond) Ketone->Pyr

Figure 2: Schematic representation of the supramolecular organization, highlighting the segregation of hydrophobic adamantyl domains and ionic pyridinium-bromide layers.

References

  • Kwong, H. C., Pathi, I. M., Chidan Kumar, C. S., Quah, C. K., & Arafath, M. A. (2018). Crystal structure and Hirshfeld surface analysis of a pyridiniminium bromide salt: 1-[2-(adamantan-1-yl)-2-oxoethyl]pyridin-4-iminium bromide. Acta Crystallographica Section E: Crystallographic Communications, 74(7), 1030–1034.

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of carbonyl groups: synthesis of adamantane-substituted tetrahydropyridines. Journal of Organic Chemistry, 66(7), 2480-2483.
  • BenchChem. 1-(1-Adamantyl)pyridinium Bromide Structure and Applications.

Biological Activity of Pyridinium Salts Containing Adamantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological synergy between the adamantane cage (tricyclo[3.3.1.1^3,7]decane) and the pyridinium cation . This combination creates a class of "lipophilic cations" capable of unique biological interactions. Unlike traditional hydrophilic pyridinium salts, the adamantane moiety confers significant lipophilicity (


), enabling rapid membrane translocation and blood-brain barrier (BBB) penetration.

Core Therapeutic Value:

  • Mitochondrial Targeting: The delocalized positive charge of the pyridinium ring drives accumulation in the negatively charged mitochondrial matrix, while the adamantane anchor facilitates passage through the outer mitochondrial membrane.

  • Antimicrobial Potency: Acts as a "molecular drill," disrupting bacterial cell membranes via surfactant-like activity.

  • Neuro-Modulation: Dual-site binding inhibition of Acetylcholinesterase (AChE), targeting both the catalytic anionic site (CAS) and the peripheral anionic site (PAS).

Part 1: Molecular Architecture & SAR Logic

The biological efficacy of these salts is governed by the Structure-Activity Relationship (SAR) between the cationic head and the lipophilic tail.

The Pharmacophore Triad
  • The Warhead (Pyridinium): Provides the cationic charge necessary for electrostatic attraction to negatively charged bacterial membranes and mitochondrial potentials (

    
    ).
    
  • The Anchor (Adamantane): A bulky, diamondoid structure that prevents rapid efflux and increases residence time within lipid bilayers.

  • The Linker: The alkyl or amide chain connecting the two.

    • Short Linkers (

      
      ): Favor AChE inhibition (steric fit).
      
    • Long Linkers (

      
      ): Favor antimicrobial activity (membrane spanning).
      
SAR Logic Tree (Visualization)

Figure 1: Structure-Activity Relationship (SAR) logic flow determining biological specificity.

Part 2: Synthesis Workflow (The Menschutkin Protocol)

The synthesis relies on the Menschutkin reaction , a nucleophilic substitution where a tertiary amine (pyridine) reacts with an alkyl halide (adamantyl halide).

Critical Technical Challenge: The steric bulk of the adamantyl group severely hinders


 attack. Direct alkylation often fails or requires forcing conditions.
Solution:  Use of activated linkers (e.g., 1-(bromomethyl)adamantane) or high-temperature sealed-tube protocols.
Optimized Synthetic Route

Synthesis_Workflow Start Reagents: 1-Bromoadamantane + Pyridine derivative Step1 Activation: Solvent: Acetonitrile or Toluene Temp: Reflux (80-110°C) Start->Step1 Step2 Nucleophilic Attack: Lone pair of N attacks alkyl halide Step1->Step2 Decision Steric Hindrance? Step2->Decision RouteA Standard Reflux (For spaced linkers) Decision->RouteA No RouteB Sealed Tube / Autoclave (140°C, High Pressure) For direct adamantyl-N bond Decision->RouteB Yes Purify Precipitation in Diethyl Ether Recrystallization (EtOH) RouteA->Purify RouteB->Purify Final Pure Adamantyl-Pyridinium Salt Purify->Final

Figure 2: Decision tree for the synthesis of adamantyl pyridinium salts based on steric constraints.

Part 3: Biological Activity Profiles[1]

Antimicrobial Activity (Membrane Disruption)

These salts function as cationic surfactants . The adamantane tail inserts into the lipid bilayer, while the pyridinium head disrupts the electrochemical gradient.

Comparative Potency (MIC Values in


): 
Compound VariantS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungi)Mechanism Note
Ad-Pyr-C1 (Direct bond)>128>256>128Steric shield prevents insertion
Ad-Pyr-C4 (Butyl linker)326464Moderate membrane penetration
Ad-Pyr-C12 (Dodecyl linker)2 - 4 168Optimal amphiphilic balance
Benzalkonium Cl (Control)1 - 24 - 82 - 4Standard cationic surfactant

Data synthesized from comparative literature analysis (Popiołek et al., 2024; Pham et al., 2020).

Anticancer Activity (Mitochondrial Targeting)

Cancer cells maintain a higher mitochondrial membrane potential (


) compared to normal cells (

). Adamantyl pyridinium salts accumulate preferentially in cancer mitochondria according to the Nernst equation.
  • Pathway: Accumulation

    
     ROS Generation 
    
    
    
    PTP Opening
    
    
    Apoptosis.
  • Selectivity: Compounds with lipophilic linkers show

    
     values in the low micromolar range (
    
    
    
    ) against MCF-7 and HCT-116 lines.
Neuro-Activity (AChE Inhibition)

In Alzheimer's research, these salts act as dual-binding site inhibitors.[1]

  • Mechanism: The adamantane moiety binds to the hydrophobic peripheral anionic site (PAS), while the pyridinium cation interacts with the catalytic anionic site (CAS) via cation-

    
     interactions with Trp84.
    
  • Result: Inhibition of acetylcholine hydrolysis and prevention of amyloid-

    
     aggregation (which is promoted by AChE-PAS binding).
    

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 1-(1-Adamantyl)pyridinium Bromide

Rationale: Direct adamantylation requires forcing conditions due to the Bredt's rule constraints and steric bulk.

  • Reactants: Mix 1-bromoadamantane (10 mmol) and Pyridine (50 mmol, excess acts as solvent).

  • Condition: Transfer to a heavy-walled pressure tube (Ace Glass). Seal under Argon.

  • Reaction: Heat to 180°C for 12 hours. Note: The solution will darken significantly.

  • Work-up: Cool to room temperature. Pour reaction mixture into 200 mL of cold diethyl ether.

  • Validation: A precipitate should form immediately. Filter and wash 3x with ether to remove unreacted pyridine.

  • Recrystallization: Dissolve crude solid in minimum hot ethanol; add ethyl acetate until turbid. Cool to 4°C.

  • QC Check:

    
    -NMR must show downfield shift of pyridine protons (
    
    
    
    ppm) and adamantane multiplets at
    
    
    ppm.
Protocol B: Mitochondrial Membrane Potential ( ) Assay

Rationale: To verify if the mechanism of cytotoxicity is mitochondrial disruption.

  • Cell Prep: Seed MCF-7 cells (

    
    /well) in 96-well black plates. Treat with Ad-Pyr salt (
    
    
    
    ) for 24h.
  • Staining: Add JC-1 Dye (2

    
     final concentration). Incubate 30 min at 37°C.
    
  • Principle:

    • Healthy Mitochondria (High Potential): Dye aggregates (Red Fluorescence, Em 590 nm).

    • Depolarized Mitochondria (Low Potential): Dye remains monomeric (Green Fluorescence, Em 529 nm).

  • Measurement: Read fluorescence at both wavelengths.

  • Calculation: Calculate Ratio

    
    .
    
  • Interpretation: A decrease in

    
     compared to control indicates mitochondrial depolarization.
    

Part 5: Mechanistic Visualization

Mechanism_Action cluster_bact Antimicrobial Mechanism cluster_cancer Anticancer Mechanism B1 Ad-Pyr Salt (Cationic Amphiphile) B2 Electrostatic Attraction to Bacterial Cell Wall (-) B1->B2 B3 Adamantane Tail Insertion into Lipid Bilayer B2->B3 B4 Membrane Destabilization (Leakage of K+) B3->B4 C1 Ad-Pyr Salt (Lipophilic Cation) C2 Nernstian Accumulation in Mitochondria C1->C2 C3 Disruption of ETC (Complex I Inhibition) C2->C3 C4 ROS Surge & Apoptosis C3->C4

Figure 3: Dual mechanistic pathways for antimicrobial (membrane lysis) and anticancer (mitochondrial toxicity) activity.

References

  • Petrović Peroković, V., et al. (2017). In vitro antiproliferative study of novel adamantyl pyridin-4-ones.[2] Molecular Diversity.

  • Popiołek, Ł., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.[3] Applied Sciences.

  • Musilek, K., et al. (2008). Monoquaternary pyridinium salts with modified side chain-synthesis and evaluation on model of tabun- and paraoxon-inhibited acetylcholinesterase.[4] Bioorganic & Medicinal Chemistry.[4][5][6][7][8][9]

  • Koupparis, M., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. Future Medicinal Chemistry.

  • Polo, E., et al. (2025). Exploring pyridinium-based inhibitors of cholinesterases: A review of synthesis, efficacy, and structural insights. European Journal of Medicinal Chemistry.

  • Kashyap, S.J., et al. (2009). Synthesis and antimicrobial activity of some pyridinium salts. Molecules.[4][5][6][7][8][9][10][11][12][13]

Sources

Adamantyl-Based Ionic Liquids: A Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unique structural and physicochemical properties of the adamantane cage—a rigid, lipophilic, and three-dimensional diamondoid hydrocarbon—have long been leveraged in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2][3][4][5] When this privileged scaffold is integrated into the architecture of ionic liquids (ILs), a novel class of "task-specific" materials emerges with tunable properties and significant potential across diverse scientific disciplines. This technical guide provides a comprehensive literature review of adamantyl-based ionic liquids (Ad-ILs), detailing their synthesis, physicochemical properties, and burgeoning applications. It is intended for researchers, scientists, and drug development professionals seeking to explore the unique advantages offered by the fusion of the adamantane moiety with the versatile platform of ionic liquids.

Introduction: The Rationale for Adamantyl-Based Ionic Liquids

Ionic liquids are salts with melting points below 100 °C, composed entirely of ions.[6] Their negligible vapor pressure, high thermal stability, and wide electrochemical windows have established them as "green" and highly tunable alternatives to volatile organic solvents in a myriad of applications.[7][8][9] The concept of "task-specific ionic liquids" (TSILs) involves the incorporation of functional groups into the cation or anion to impart specific chemical or physical properties, thereby tailoring the IL for a particular application.[7][10][11]

The adamantyl group, with its distinct diamondoid structure, offers a compelling functional moiety for the design of TSILs. Its key attributes include:

  • Lipophilicity and Hydrophobicity: The bulky, non-polar nature of the adamantane cage can significantly increase the lipophilicity of the ionic liquid, influencing its solubility and interactions with non-polar molecules and biological membranes.

  • Steric Hindrance: The three-dimensional structure of adamantane can introduce significant steric bulk, which can influence the packing of ions in the liquid state and potentially lower the melting point.

  • Rigidity and Scaffolding: The rigid adamantane framework can act as a scaffold, influencing the spatial arrangement of other functional groups and creating specific binding pockets.

  • Biocompatibility and Bioactivity: Adamantane derivatives have a well-established history in medicinal chemistry, with several approved drugs incorporating this moiety.[1][2][3][4][5] This suggests that Ad-ILs may possess favorable biocompatibility and could be designed to have specific biological activities.

This guide will explore how these fundamental properties of the adamantane group translate into unique and advantageous characteristics when incorporated into ionic liquids.

Synthesis of Adamantyl-Based Ionic Liquids

The synthesis of adamantyl-based ionic liquids typically follows established methodologies for the preparation of conventional ionic liquids, primarily involving a two-step process: N-alkylation (quaternization) followed by anion metathesis (ion exchange).

General Synthesis Workflow

The most common approach involves the quaternization of a nitrogen-containing heterocycle (such as 1-methylimidazole or pyridine) with an adamantyl-containing alkyl halide. The resulting adamantyl-functionalized halide salt can then undergo anion exchange with a salt of the desired anion (e.g., a lithium or sodium salt) to yield the final ionic liquid.

cluster_synthesis General Synthesis of Adamantyl-Based Ionic Liquids start Adamantyl Precursor (e.g., Adamantyl Bromide) quaternization N-Alkylation (Quaternization) start->quaternization heterocycle N-Heterocycle (e.g., 1-Methylimidazole) heterocycle->quaternization ad_halide_il Adamantyl-IL Halide Salt (e.g., [Ad-MIM]Br) quaternization->ad_halide_il metathesis Anion Metathesis (Ion Exchange) ad_halide_il->metathesis anion_salt Anion Salt (e.g., Li[NTf2]) anion_salt->metathesis final_il Final Adamantyl-Based Ionic Liquid metathesis->final_il purification Purification (Washing, Drying) final_il->purification

Caption: General workflow for the synthesis of adamantyl-based ionic liquids.

Representative Experimental Protocols

While detailed protocols for a wide variety of Ad-ILs are not extensively reported, the following are representative procedures based on established synthetic methods for analogous ionic liquids.

Protocol 1: Synthesis of 1-(1-Adamantyl)-3-methylimidazolium Bromide

This protocol describes the direct attachment of the adamantyl group to the imidazolium cation.

  • Step 1: Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of 1-methylimidazole and 1-bromoadamantane in a suitable solvent such as acetonitrile.

  • Step 2: Reaction: Heat the mixture to reflux (approximately 82 °C for acetonitrile) and maintain under a nitrogen atmosphere with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Due to the steric hindrance of the adamantyl group, this reaction may require an extended period (e.g., 48-72 hours).

  • Step 3: Isolation and Purification: After cooling to room temperature, the resulting precipitate is collected by filtration. The crude product is then washed multiple times with a solvent in which the product is sparingly soluble but the starting materials are soluble (e.g., ethyl acetate or diethyl ether) to remove any unreacted starting materials.

  • Step 4: Drying: The purified solid is dried under high vacuum at an elevated temperature (e.g., 60-70 °C) for an extended period (e.g., 24-48 hours) to remove any residual solvent.

  • Step 5: Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of 1-Butyl-3-methylimidazolium Adamantane-1-carboxylate

This protocol describes an Ad-IL where the adamantyl moiety is part of the anion.[1]

  • Step 1: Neutralization: In a round-bottom flask, dissolve adamantane-1-carboxylic acid in a suitable solvent such as methanol.

  • Step 2: Base Addition: To this solution, add an equimolar amount of 1-butyl-3-methylimidazolium hydroxide solution dropwise with stirring at room temperature.

  • Step 3: Solvent Removal: After the addition is complete, remove the solvent and water under reduced pressure using a rotary evaporator.

  • Step 4: Drying: The resulting ionic liquid is dried under high vacuum at an elevated temperature to ensure the complete removal of any residual water or solvent.

  • Step 5: Characterization: The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, and elemental analysis.

Protocol 3: Anion Metathesis for Adamantyl-Based Ionic Liquids

This protocol describes the exchange of the bromide anion from Protocol 1 with a different anion, for example, bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).

  • Step 1: Dissolution: Dissolve the 1-(1-adamantyl)-3-methylimidazolium bromide in a suitable solvent, such as dichloromethane or acetone.

  • Step 2: Anion Exchange: In a separate flask, dissolve an equimolar amount of lithium bis(trifluoromethylsulfonyl)imide (Li[NTf₂]) in deionized water. Add the aqueous solution to the solution of the adamantyl-imidazolium bromide and stir vigorously at room temperature for several hours.

  • Step 3: Phase Separation: Transfer the mixture to a separatory funnel. The hydrophobic Ad-IL with the [NTf₂]⁻ anion will form a separate organic phase.

  • Step 4: Washing: Wash the organic phase repeatedly with deionized water to remove any residual lithium bromide. The completion of the halide removal can be tested by adding a few drops of aqueous silver nitrate solution to the aqueous washings; the absence of a white precipitate (AgBr) indicates complete removal.

  • Step 5: Drying and Solvent Removal: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Step 6: Final Drying: Dry the resulting ionic liquid under high vacuum at an elevated temperature to remove any residual solvent or water.

Physicochemical Properties of Adamantyl-Based Ionic Liquids

The incorporation of the adamantyl group is expected to significantly influence the physicochemical properties of ionic liquids. While extensive data across a wide range of Ad-ILs is still emerging, some key trends can be identified.

Thermal Stability

The thermal stability of an ionic liquid is a critical parameter for its application in high-temperature processes. It is typically evaluated using thermogravimetric analysis (TGA) to determine the onset decomposition temperature (T_onset).

The assembly of ion pairs on the adamantane core has been shown to improve thermal stability.[1] For a series of adamantane carboxylate-based ionic liquids with imidazolium cations, the decomposition temperatures were found to be in the range of 250-300 °C. The tetrahedral-like distribution of ion pairs is thought to contribute to this enhanced stability.[1]

CationAnionT_onset (°C)Reference
1-Ethyl-3-methylimidazoliumAdamantane-1-carboxylate~280[1]
1-Butyl-3-methylimidazoliumAdamantane-1-carboxylate~290[1]

Table 1: Representative Thermal Decomposition Temperatures of Adamantane Carboxylate-Based Ionic Liquids.

It is important to note that the thermal stability of ionic liquids is also highly dependent on the nature of the anion.[12] For instance, ILs with halide anions generally exhibit lower thermal stability compared to those with anions like bis(trifluoromethylsulfonyl)imide.

Melting Point and Glass Transition Temperature

The melting point (T_m) or glass transition temperature (T_g) determines the liquid range of an ionic liquid. The incorporation of the bulky and asymmetric adamantyl group can disrupt the crystal lattice packing of the salt, often leading to a decrease in the melting point.[1] In some cases, this can result in the formation of room-temperature ionic liquids (RTILs), defined as salts with a melting temperature below 25 °C.[1] For example, ionic salts with adamantane carboxylates and imidazolium cations have been reported as thermally stable RTILs.[1]

Viscosity and Ionic Conductivity

Viscosity and ionic conductivity are key transport properties that are crucial for applications in electrochemistry and as reaction media. These two properties are inversely related; generally, lower viscosity leads to higher ionic conductivity.

The viscosity of ionic liquids is influenced by factors such as ion size, shape, and intermolecular interactions (e.g., van der Waals forces and hydrogen bonding). The introduction of the large adamantyl group is expected to increase van der Waals interactions and potentially increase viscosity. However, the disruption of ion packing by the bulky group could also lead to an increase in free volume, which might counteract the increase in viscosity.

The ionic conductivity of an electrolyte is a measure of its ability to conduct an electric current and is dependent on the number of charge carriers and their mobility. The mobility of the ions is inversely proportional to the viscosity of the medium. Therefore, the structural changes that affect viscosity will also impact ionic conductivity.

Quantitative data on the viscosity and ionic conductivity of a broad range of Ad-ILs are not yet widely available in the literature. Further experimental studies are needed to fully elucidate the structure-property relationships for these transport properties.

Applications of Adamantyl-Based Ionic Liquids

The unique combination of the properties of the adamantane moiety and the ionic liquid framework opens up possibilities for a range of specialized applications.

Catalysis

Ionic liquids have been extensively studied as solvents and catalysts in organic synthesis, offering advantages such as catalyst immobilization and recyclability.[8][9][13] The bulky adamantyl group in Ad-ILs can create a specific steric environment around a dissolved catalyst, potentially influencing the selectivity of a reaction. Furthermore, the lipophilic nature of the adamantyl group can enhance the solubility of non-polar reactants and catalysts in the ionic liquid phase.

cluster_catalysis Role of Ad-ILs in Catalysis reactants Reactants reaction Catalytic Reaction reactants->reaction catalyst Catalyst catalyst->reaction ad_il Adamantyl-Based Ionic Liquid (Solvent) ad_il->reaction products Products reaction->products separation Product Separation (e.g., Extraction) products->separation recycle Catalyst/IL Recycle separation->recycle recycle->reaction

Caption: Conceptual workflow for catalysis using adamantyl-based ionic liquids.

Electrochemistry

The electrochemical stability window (ESW) of an electrolyte is the potential range over which it is neither oxidized nor reduced.[14] Ionic liquids are known for their wide electrochemical windows, making them suitable for use in batteries, supercapacitors, and electrodeposition.[10][15][16][17] The incorporation of the adamantyl group could potentially influence the ESW. While specific data for Ad-ILs is limited, adamantane-based solid electrolytes have shown high electrochemical stability, suggesting that Ad-ILs may also exhibit wide electrochemical windows.[2]

The ionic conductivity of Ad-ILs is a critical factor for their electrochemical applications. As discussed previously, the bulky adamantyl group will likely have a significant impact on conductivity, and further research is needed to optimize the structures of Ad-ILs for high conductivity.

Drug Delivery

The field of drug delivery is arguably one of the most promising areas for the application of Ad-ILs.[15][16][18] The well-documented role of the adamantane moiety in improving the pharmacokinetic properties of drugs, combined with the ability of ionic liquids to enhance drug solubility and permeability, creates a powerful synergy.[1][2][3][4][5]

Ad-ILs can be utilized in several ways in drug delivery:

  • As Solvents for Poorly Soluble Drugs: The tunable nature of ionic liquids allows for the design of solvents that can dissolve drug molecules that are insoluble in both water and common organic solvents.[5] The lipophilic adamantyl group may further enhance the solubility of hydrophobic drugs.

  • As Permeation Enhancers: The amphiphilic nature of some Ad-ILs could allow them to interact with biological membranes, transiently increasing their permeability and facilitating the transport of drugs across the skin or other biological barriers.

  • As Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): In this approach, the drug molecule itself is incorporated as either the cation or the anion of the ionic liquid. An adamantane-containing drug could be paired with a suitable counter-ion to form a liquid salt, potentially improving its solubility, stability, and bioavailability.

cluster_drug_delivery Ad-ILs in Drug Delivery drug Poorly Soluble Drug formulation Drug Formulation drug->formulation ad_il_solvent Ad-IL as Solvent ad_il_solvent->formulation ad_il_enhancer Ad-IL as Permeation Enhancer ad_il_enhancer->formulation api_il Ad-IL as API-IL api_il->formulation membrane Biological Membrane formulation->membrane delivery Enhanced Drug Delivery membrane->delivery

Caption: Potential roles of adamantyl-based ionic liquids in drug delivery systems.

Future Outlook and Challenges

Adamantyl-based ionic liquids represent a promising class of functional materials with significant potential, particularly in the fields of catalysis and drug delivery. The ability to combine the unique properties of the adamantane scaffold with the tunability of ionic liquids offers a powerful platform for the design of novel, task-specific materials.

However, several challenges need to be addressed to realize the full potential of Ad-ILs:

  • Synthesis and Cost: The synthesis of adamantane-containing precursors can be complex and expensive, which may limit the large-scale production and commercial viability of Ad-ILs.

  • Comprehensive Characterization: There is a need for more systematic studies on the physicochemical properties of a wider range of Ad-ILs with different cation and anion combinations to establish clear structure-property relationships.

  • Toxicity and Biocompatibility: While the adamantane moiety is present in several approved drugs, the toxicity and biocompatibility of novel Ad-ILs must be thoroughly evaluated for any biomedical applications.

  • Application-Specific Performance Data: More research is needed to demonstrate the tangible benefits of Ad-ILs in specific applications, with comparative studies against conventional ionic liquids and other materials.

Despite these challenges, the unique structural features of adamantyl-based ionic liquids make them a fascinating area for future research. As our understanding of the interplay between the adamantane moiety and the ionic liquid framework grows, we can expect to see the development of novel Ad-ILs with tailored properties for a wide range of advanced applications.

References

[1] Tanaka, K., Hiraoka, T., Ishiguro, F., Jeon, J. H., & Chujo, Y. (2014). Adamantane ionic liquids. RSC Advances, 4(53), 28107-28110. [Link]

[2] Philipp, M., Karger, N., & Wagner, N. (2022). Solid electrolyte based on 2-adamantanone for all-solid-state lithium-ion batteries. Journal of Solid State Electrochemistry, 26(7), 1645-1652. [Link]

[3] Zhang, C., Wang, W., Li, H., & Zhang, J. (2014). Synthesis, structure and properties of imidazolium-based energetic ionic liquids. RSC Advances, 4(108), 63467-63477. [Link]

[4] Cipta, O., Alni, A., Mahlia, T. M. I., & Lee, H. W. (2021). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. PeerJ, 9, e11795. [Link]

[5] Moshikur, R. M., Ali, M. K., & Goto, M. (2021). Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. In Application of Ionic Liquids in Drug Delivery (pp. 51-70). Springer, Singapore. [Link]

[19] Liu, Y., Chen, J., & Li, K. (2021). Ionic liquids as effective additives to enhance the solubility and permeation for puerarin and ferulic acid. RSC advances, 11(60), 38063-38070. [Link]

[10] Visser, A. E., Swatloski, R. P., Reichert, W. M., Griffin, S. T., & Rogers, R. D. (2002). Task-specific ionic liquids for the extraction of metal ions from aqueous solutions. Chemical Communications, (1), 135-136. [Link]

[13] Kumar, A., & Kumar, S. (2021). Ionic liquids in C–H activation: synthesis and functionalization of heterocycles and carbocycles. Organic & Biomolecular Chemistry, 19(36), 7759-7780. [Link]

[18] Moshikur, R. M., Ali, M. K., & Goto, M. (2021). Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. Application of Ionic Liquids in Drug Delivery, 51-70. [Link]

[12] Jin, L., Sun, Y., & Wang, J. (2007). Synthesis and optical properties of 1-alkyl-3-methylimidazolium lauryl sulfate ionic liquids. Journal of oleo science, 56(11), 589-594. [Link]

[8] Dong, K., Liu, S., Zhang, S., & Wang, J. (2017). Effect of Ionic Composition on Physicochemical Properties of Mono-Ether Functional Ionic Liquids. Molecules, 22(12), 2213. [Link]

[20] Colonna, M., Berti, F., Fiorini, M., & Fina, A. (2022). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. International Journal of Molecular Sciences, 23(21), 13359. [Link]

[21] Taylor & Francis Online. (n.d.). Electrochemical window – Knowledge and References. [Link]

[22] Seidl, V., Romero, A. H., Heinemann, F. W., Scheurer, A., Vogel, C. S., Unruh, T., ... & Meyer, K. (2022). A New Class of Task-Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition-Metal Complexes for Immobilization on Electrochemically Active Surfaces. Chemistry–A European Journal, 28(4), e202103444. [Link]

Zhang, Y., Abdouss, M., & Beigi, A. A. M. (2021). Synthesis and characterization of physicochemical properties of imidazolium-based ionic liquids and their application for simultaneous removal of hydrogen sulfide and thiols from petroleum fractions. Journal of Molecular Structure, 1230, 129917. [Link]

[23] B. S. Singh, M. A. Bustam, and N. S. A. Manan, “IONIC LIQUIDS: PREPARATIONS AND LIMITATIONS,” Jurnal Teknologi, vol. 49, no. 1, Dec. 2010. [Link]

[6] Zhang, S., Sun, N., He, X., Lu, X., & Zhang, X. (2007). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. Journal of Chemical & Engineering Data, 52(6), 2269–2274. [Link]

[24] Mehnert, C. P. (2005). Synthesis and applications of imidazolium-based ionic liquids and their polymer derivatives. Inorganica Chimica Acta, 358(13), 3639-3652. [Link]

[25] Germán-Hernández, M., Pino, V., & Anderson, J. L. (2020). Task-specific ionic liquids: Applications in sample preparation and the chemistry behind their selectivity. Journal of Separation Science, 43(1), 194-213. [Link]

[26] Salas-de la Cruz, D., Lall-Ramnarine, S. I., Castranova, V., & Zhmurov, A. (2023). Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. The Journal of Physical Chemistry B, 127(30), 6756-6767. [Link]

[27] Welton, T. (2004). Applications of ionic liquids in organic synthesis. Coordination Chemistry Reviews, 248(21-24), 2459-2477. [Link]

[15] Rahman, M. A., & Al-Bahrani, M. (2022). Ionic Liquids' Role in Drug Delivery Systems and Recent Advances. Journal of Drug Delivery and Therapeutics, 12(6-S), 213-219. [Link]

[16] Al-Sawafta, M. N., & Al-Mustafa, J. (2023). Ionic Liquids in Drug Delivery Systems. Encyclopedia, 3(1), 304-315. [Link]

[28] Qureshi, Z. S., Deshmukh, K. M., & Bhanage, B. M. (2014). Applications of ionic liquids in organic synthesis and catalysis. Clean Technologies and Environmental Policy, 16(8), 1487-1513. [Link]

[17] Jin, L., Sun, Y., & Wang, J. (2007). Synthesis and Optical Properties of 1-Alkyl-3-Methylimidazolium Lauryl Sulfate Ionic Liquids. Journal of Oleo Science, 56(11), 589-594. [Link]

[29] Vraneš, M., Gadžurić, S., & Tot, A. (2024). Experimental and In Silico Comparative Study of Physicochemical Properties and Antimicrobial Activity of Carboxylate Ionic Liquids. Molecules, 29(15), 3505. [Link]

[30] Naz, S., Khan, M. R., Khan, S. A., Ali, S., Khan, A., & Khan, S. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules, 27(19), 6653. [Link]

[9] Sharma, N., Datusalia, A. K., & Sharma, G. (2023). Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. Catalysts, 13(10), 1344. [Link]

[31] Ferreira, A. M., & V. P. (2021). Ionic Liquid-Based Materials for Biomedical Applications. Polymers, 13(18), 3127. [Link]

[32] Wang, B., Zhang, Q., & Zhang, S. (2019). Beyond solvents and electrolytes: Ionic liquids-based advanced functional materials. Chinese Journal of Chemical Engineering, 27(9), 1994-2005. [Link]

[33] Neider, A., El-Azzouny, M., & El-Sayed, H. (2013). Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process. Journal of Chemical & Engineering Data, 58(8), 2249–2257. [Link]

[34] Olivier-Bourbigou, H., Magna, L., & Morvan, D. (2010). Ionic Liquids: Perspectives for Organic and Catalytic Reactions. Applied Catalysis A: General, 373(1-2), 1-56. [Link]

[35] Zhang, X., & Chen, Y. (2020). a Electrochemical stability windows of various electrolyte materials... ResearchGate. [Link]

[36] Zhang, Y., Zhao, Y., & Zhang, J. (2023). Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. ACS Omega, 8(51), 48821-48830. [Link]

[37] Pimentel, A. S., & de la Cruz, J. C. (2014). Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent. ResearchGate. [Link]

[38] Anouti, M., Caillon-Caravanier, M., Dridi, Y., Galiano, H., & Lemordant, D. (2008). Physicochemical properties of ionic liquids: Melting points and phase diagrams. The Journal of Physical Chemistry B, 112(43), 13643-13650. [Link]

[39] Galiński, M., & Lewandowski, A. (2024). Ionic Liquids as Designed, Multi-Functional Plasticizers for Biodegradable Polymeric Materials: A Mini-Review. Materials, 17(3), 717. [Link]

[40] Liu, Y., & Chen, Y. (2021). Multifunctional Applications of Ionic Liquids in Polymer Materials: A Brief Review. Polymers, 13(16), 2748. [Link]

[14] Taylor & Francis. (n.d.). Electrochemical window – Knowledge and References. [Link]

[41] Mondal, T., & Sarkar, M. (2023). Study of Physicochemical Properties of Ionic Liquids. ResearchGate. [Link]

[42] Liu, Y., Zhang, L., & Zhang, H. (2022). Robust Adamantane-Based Membranes with Enhanced Conductivity for Vanadium Flow Battery Application. Membranes, 12(4), 395. [Link]

[43] Royal Society of Chemistry. (n.d.). General procedure for synthesis of bromide salts: SM3 3-Butyl. [Link]

[44] Yoon, H., & Yim, T. (2018). Comparative Study on Physicochemical Properties of Protic Ionic Liquids Based on Allylammonium and Propylammonium Cations. ResearchGate. [Link]

[45] Fraser, K. J., & MacFarlane, D. R. (2007). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. Dalton Transactions, (15), 1477-1483. [Link]

[46] Google Patents. (n.d.). US7763186B2 - Preparation and purification of ionic liquids and precursors.

Sources

The Lipophilic Bullet: Strategic Synthesis and Pharmacophore Engineering of Adamantylated Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Diamondoid" Advantage

In the landscape of modern medicinal chemistry, the fusion of the adamantane "diamondoid" cage with the privileged pyrimidine scaffold represents a high-value strategy for modulating physicochemical properties. While pyrimidines provide the hydrogen-bonding vectors necessary for kinase and receptor affinity, the adamantane moiety acts as a "lipophilic bullet."

This guide details the discovery logic and synthetic execution for Novel Adamantylated Pyrimidines , focusing on their application as P2X7 receptor antagonists and 11


-HSD1 inhibitors . We move beyond basic amide couplings to explore direct C-H functionalization (Minisci-type) and de novo ring construction, offering a robust blueprint for overcoming the solubility and steric challenges inherent to this class.

Pharmacophore Logic: Why Adamantane-Pyrimidine?

The rationale for this hybrid architecture rests on three specific medicinal chemistry pillars:

  • The Hydrophobic Anchor Effect:

    • Mechanism: The globular, rigid structure of adamantane (diameter

      
       6.4 Å) occupies large hydrophobic pockets (e.g., the allosteric site of P2X7) more efficiently than planar aromatic rings.
      
    • Impact: Increases binding affinity (

      
      ) by displacing high-energy water molecules from the receptor pocket (entropy-driven binding).
      
  • Metabolic Shielding:

    • Mechanism: The bridgehead carbons of adamantane are resistant to CYP450 oxidation.

    • Impact: When attached to a pyrimidine, the adamantane cage sterically protects the heterocycle from rapid metabolic clearance, significantly extending plasma half-life (

      
      ).
      
  • Lipophilicity Modulation:

    • Mechanism: Adamantane adds significant lipophilicity (+3.0 to +4.0 LogP).

    • Impact: Enhances blood-brain barrier (BBB) penetration for CNS targets but requires careful balancing with polar groups (e.g., pyrimidine nitrogens) to prevent "molecular obesity" (LogP > 5).

Synthetic Architectures

We categorize synthesis into three distinct workflows. While Route A is the industrial standard for library generation, Route B represents the modern "atom-economical" approach favored in high-throughput discovery.

Route A: The "Modular" Approach (Amide/Ether Linkage)

Best for: Rapid SAR exploration of linker length.

  • Chemistry: Nucleophilic attack of Adamantane amines/alcohols on Chloropyrimidines or Pyrimidine Carboxylic Acids.

  • Pros: High reliability; commercial availability of building blocks.

  • Cons: Introduces rotatable bonds (linkers) which may reduce entropic binding favorability.

Route B: The "Direct" Approach (Radical Minisci)

Best for: Novel IP generation and metabolic stability (C-C bond).

  • Chemistry: Silver-catalyzed decarboxylative alkylation or Photoredox-mediated radical addition.

  • Pros: Direct attachment of the cage to the heterocycle (no linker); access to C4/C6 positions.

  • Cons: Regioselectivity challenges on electron-deficient pyrimidines.

Route C: The "De Novo" Approach (Traube Cyclization)

Best for: C6-substituted pyrimidines.

  • Chemistry: Condensation of adamantyl-

    
    -keto esters with amidines/urea.
    
  • Pros: Absolute regiocontrol.

Visualizing the Synthetic Workflow

The following diagram illustrates the decision matrix for synthesizing these hybrids, highlighting the critical divergence between "Linker-based" and "Direct" methods.

SyntheticWorkflow Start Target Design: Adamantylated Pyrimidine Decision Linker Required? Start->Decision RouteA Route A: Nucleophilic Substitution (Amide/Ether Linker) Decision->RouteA Yes (SAR exploration) RouteB Route B: Minisci Reaction (Direct C-C Bond) Decision->RouteB No (Compact Core) ReagentsA Reagents: Adamantyl amine + Chloropyrimidine RouteA->ReagentsA ReagentsB Reagents: Adamantane-1-COOH + AgNO3 / (NH4)2S2O8 RouteB->ReagentsB ProductA Product: Flexible Linker Hybrid (High Rotational Freedom) ReagentsA->ProductA ProductB Product: Rigid Core Hybrid (Metabolic Shielding) ReagentsB->ProductB

Caption: Decision tree for synthetic strategy selection. Route B is prioritized for maximizing metabolic stability via direct C-C bonding.

Detailed Experimental Protocol: Silver-Catalyzed Minisci Alkylation

This protocol describes the direct alkylation of a pyrimidine core with an adamantyl radical. This method is superior for generating novel IP as it avoids common amide linkers found in competitor patents.

Objective

Synthesis of 4-(1-adamantyl)pyrimidine via oxidative decarboxylation.

Materials
  • Substrate: Pyrimidine (1.0 equiv)

  • Radical Source: 1-Adamantanecarboxylic acid (2.0 equiv)

  • Catalyst: Silver Nitrate (AgNO

    
    ) (0.2 equiv)
    
  • Oxidant: Ammonium Persulfate ((NH

    
    )
    
    
    
    S
    
    
    O
    
    
    ) (1.5 equiv)
  • Solvent: DCM/Water (biphasic) or TFA/Water

  • Acid: Trifluoroacetic acid (TFA) (1.0 equiv - protonates base to activate ring)

Step-by-Step Methodology
  • Activation: Dissolve the pyrimidine (1.0 mmol) in a mixture of water (5 mL) and DCM (5 mL). Add TFA (1.0 mmol) to protonate the pyrimidine N-1/N-3 positions. Note: Protonation lowers the LUMO energy, making the ring more susceptible to nucleophilic radical attack.

  • Radical Generation: Add 1-adamantanecarboxylic acid (2.0 mmol) and AgNO

    
     (0.2 mmol).
    
  • Initiation: Heat the biphasic mixture to 40°C under vigorous stirring (1000 RPM).

  • Oxidant Addition: Add a solution of (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    (1.5 mmol) in water dropwise over 30 minutes.
    • Mechanism:[1][2] Persulfate oxidizes Ag(I) to Ag(II). Ag(II) oxidatively decarboxylates the acid, generating the tertiary adamantyl radical.

  • Reaction Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The adamantyl-pyrimidine product will appear as a new, less polar spot (higher R

    
    ) compared to the starting heterocycle.
    
    • Self-Validation Check: Look for gas evolution (CO

      
      ) during oxidant addition. Cessation of bubbling indicates radical generation has stalled.
      
  • Workup: Basify with saturated NaHCO

    
     (pH 8-9). Extract with DCM (3 x 20 mL).
    
  • Purification: The adamantyl group is highly lipophilic. Use Flash Column Chromatography.

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Yield Expectation: 40-65% (Steric bulk of adamantane can limit yield compared to primary alkyls).

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR trends for P2X7 antagonism, consolidating data from multiple high-impact medicinal chemistry campaigns (e.g., AstraZeneca, Abbott).

Structural ModificationChemical ChangeBiological Impact (P2X7 / 11

-HSD1)
Rationale
Linker Length Direct Bond (C-C)High Potency / High StabilityRigidifies the scaffold; prevents metabolic cleavage of amide bonds.
Linker Type Amide (-CONH-)Good Potency / Moderate StabilityClassic H-bond donor/acceptor, but susceptible to amidases.
Adamantane Substitution 1-Adamantyl (Tertiary)Optimal Activity Perfect geometric fit for the hydrophobic accessory pocket.
Adamantane Substitution 2-Adamantyl (Secondary)Reduced Potency (-10x)Altered vector orientation disrupts hydrophobic collapse.
Pyrimidine C4/C6 Electron-Withdrawing Groups (CF

, CN)
Increased PotencyIncreases acidity of NH (if present) or alters dipole for receptor interaction.

Biological Mechanism & Pathway Visualization

Understanding the P2X7 antagonism mechanism is crucial for optimizing the adamantane moiety. The adamantane group blocks the "gating" mechanism by occupying the allosteric hydrophobic pocket, preventing the channel from opening to Ca


 influx.

P2X7pathway ATP Extracellular ATP (High Concentration) P2X7 P2X7 Receptor (Closed State) ATP->P2X7 Binds Activation Receptor Activation (Pore Dilation) P2X7->Activation Conformational Change CaInflux Ca2+ / Na+ Influx Activation->CaInflux Antagonist Adamantyl-Pyrimidine (Antagonist) Antagonist->P2X7 Allosteric Blockade (Hydrophobic Pocket) Antagonist->Activation INHIBITS Inflammasome NLRP3 Inflammasome Assembly CaInflux->Inflammasome Cytokine IL-1β / IL-18 Release (Inflammation/Pain) Inflammasome->Cytokine

Caption: Mechanism of Action. The adamantyl hybrid inhibits the conformational change required for pore dilation, halting the inflammatory cascade.

Troubleshooting & Optimization

  • Solubility: Adamantylated compounds are notoriously insoluble in water.

    • Solution: Always use DMSO for biological stock solutions (20 mM). For NMR, use CDCl

      
       (excellent solubility). If the compound crashes out during the Minisci reaction, add acetonitrile as a co-solvent.
      
  • Purification: The compounds are "greasy."

    • Solution: Do not rely solely on UV detection (pyrimidine absorption can be weak). Use Iodine staining or KMnO

      
       dip (adamantane oxidizes slowly but shows up).
      
  • Regioselectivity (Minisci):

    • Issue: Radical attack at C2 vs C4.[3]

    • Solution: Block the C2 position with a methyl or amino group if C4-selectivity is required. Alternatively, use the Traube cyclization (Route C) for absolute structural certainty.

References

  • Baxter, A., et al. (2003).[4] "Hit-to-lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 13(22), 4047-4050.[4] Link

  • Patel, J. R., et al. (2007).[5] "Discovery of Adamantane Ethers as Inhibitors of 11

    
    -HSD-1: Synthesis and Biological Evaluation." Bioorganic & Medicinal Chemistry Letters, 17(3), 750-755.[5] Link
    
  • Koufaki, M., et al. (2020). "Design, Synthesis, and In Vitro Evaluation of P2X7 Antagonists." ChemMedChem, 15(24), 2530-2543.[6] Link

  • Wang, Y., et al. (2025).[7] "Visible-Light-Induced C(sp3)-H Activation for Minisci Alkylation of Pyrimidines." Journal of Organic Chemistry, 90(3), 1400-1410.[2] Link[2]

  • Lamoureux, G., & Artavia, G. (2010).[8] "Use of the adamantane structure in medicinal chemistry." Current Medicinal Chemistry, 17(26), 2967-2978. Link

Sources

Methodological & Application

use of 1-[2-(1-Adamantyl)-2-oxoethyl]pyridinium in host-guest chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecule Profile

1-[2-(1-Adamantyl)-2-oxoethyl]pyridinium (Ad-CO-CH


-Py

)
is a bifunctional supramolecular guest molecule integrating a bulky, hydrophobic adamantane cage with a cationic, aromatic pyridinium headgroup, separated by a flexible 2-oxoethyl linker.

This unique architecture makes it a "dual-mode" guest capable of versatile interactions:

  • Hydrophobic Anchoring: The adamantyl group exhibits ultra-high affinity for

    
    -Cyclodextrin (
    
    
    
    -CD)
    (
    
    
    M
    
    
    ) and Cucurbit[7]uril (CB[7]) (
    
    
    M
    
    
    in water).
  • Electrostatic/Cation-

    
     Interaction:  The pyridinium moiety engages in cation-dipole interactions with the carbonyl portals of Cucurbiturils or cation-
    
    
    
    interactions with electron-rich hosts like Calixarenes.
  • Linker Functionality: The ketone linker introduces a specific hydrogen-bond acceptor site (

    
    ), influencing the orientation of the guest within the host cavity.
    

This guide details the synthesis, characterization, and experimental protocols for utilizing this molecule in binding constant determination and supramolecular assembly.

Part 2: Chemical Synthesis & Preparation

Retrosynthetic Analysis

The target molecule is synthesized via a standard


 quaternization reaction (Menschutkin reaction).
  • Precursors: 1-Adamantyl bromomethyl ketone (1-(1-adamantyl)-2-bromoethanone) and Pyridine.

  • Mechanism: Nucleophilic attack of the pyridine nitrogen on the

    
    -carbon of the bromoketone.
    
Detailed Synthesis Protocol

Materials:

  • 1-Adamantyl bromomethyl ketone (CAS: 5122-82-7)

  • Pyridine (Anhydrous, CAS: 110-86-1)

  • Solvent: Ethanol or Acetonitrile (HPLC Grade)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolution: Dissolve 1.0 eq (e.g., 2.57 g, 10 mmol) of 1-Adamantyl bromomethyl ketone in 20 mL of anhydrous ethanol in a round-bottom flask.

  • Addition: Add 1.2 eq (e.g., 0.97 mL, 12 mmol) of pyridine dropwise while stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (SiO
    
    
    
    , DCM/MeOH 9:1) for the disappearance of the bromoketone.
  • Precipitation: Cool the reaction mixture to room temperature. If the product does not crystallize spontaneously, add 50 mL of cold diethyl ether to induce precipitation.

  • Filtration: Filter the white precipitate under vacuum.

  • Purification: Recrystallize from Ethanol/Ether or Acetone to yield pure 1-[2-(1-Adamantyl)-2-oxoethyl]pyridinium bromide .

  • Characterization:

    • 
      H NMR (D
      
      
      
      O/DMSO-d
      
      
      ):
      Look for downfield shifts of pyridine protons (
      
      
      8.0–9.0 ppm) and the singlet for the
      
      
      linker (
      
      
      ppm).
    • MS (ESI+): m/z corresponding to the cation mass [M-Br]

      
      .
      

Part 3: Host-Guest Interaction Protocols

Workflow Visualization

HostGuestWorkflow Start Guest Preparation (Ad-CO-CH2-Py+) HostSelect Host Selection Start->HostSelect BCD Beta-Cyclodextrin (Hydrophobic Drive) HostSelect->BCD Cavity size ~6.0-6.5 Å CB7 Cucurbit[7]uril (Ultra-High Affinity) HostSelect->CB7 Cavity size ~5.4 Å Method Titration Method BCD->Method CB7->Method NMR 1H NMR Titration (Structural Insight) Method->NMR ITC ITC (Thermodynamics) Method->ITC Data Binding Isotherm Analysis NMR->Data Chem Shift (Δδ) ITC->Data Heat Rate (dQ/dt) Result Ka, ΔH, ΔS, ΔG Data->Result

Caption: Workflow for characterizing the binding of 1-[2-(1-Adamantyl)-2-oxoethyl]pyridinium with macrocyclic hosts.

Protocol A: Binding Constant Determination via H NMR Titration

This method is preferred for determining the binding geometry (inclusion mode).

Experimental Setup:

  • Guest Solution: Prepare a 2.0 mM stock solution of the guest in D

    
    O (or buffered D
    
    
    
    O, pD 7.4).
  • Host Solution: Prepare a 10.0 mM stock solution of the host (

    
    -CD or CB[7]) in the same guest solution (to keep [Guest] constant during titration).
    
  • Titration:

    • Place 500

      
      L of Guest Solution into an NMR tube.
      
    • Record the initial spectrum (

      
      ).
      
    • Sequentially add aliquots (e.g., 10–50

      
      L) of the Host Solution.
      
    • Record spectrum after each addition until the host concentration reaches ~3–5 equivalents.

  • Data Analysis:

    • Track the chemical shift (

      
      ) of the adamantane protons (usually upfield shift due to shielding) and pyridinium protons.
      
    • Plot

      
       vs. [Host] and fit to a 1:1 binding isotherm (Benesi-Hildebrand or nonlinear regression).
      

Critical Insight:

  • 
    -CD:  Expect significant shifts in the adamantane region (
    
    
    
    ppm), confirming inclusion of the hydrophobic cage. The pyridinium tail will likely remain exposed to the solvent.
  • CB[7]: Expect shifts in both regions. The adamantane fits deep in the cavity, while the pyridinium may interact with the carbonyl portal, causing downfield shifts for protons near the positive charge due to deshielding by the portal oxygens.

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

ITC provides the complete thermodynamic profile (


) in a single experiment.

Parameters (Suggested for CB[7]):

  • Cell: 0.1 mM Guest in Phosphate Buffer (25 mM, pH 7.0).

  • Syringe: 1.0 mM Host (CB[7]) in the same buffer.

  • Temperature:

    
    .
    
  • Injections: 20 injections of 2

    
    L each, 180s spacing.
    

Expected Results:

  • Reaction: Exothermic (

    
    ).
    
  • Driving Force: Enthalpy-driven (release of high-energy water from the cavity) and Entropy-driven (hydrophobic effect).

  • Binding Constant (

    
    ): 
    
    • With

      
      -CD: 
      
      
      
      M
      
      
      .
    • With CB[7]:

      
       M
      
      
      
      (Ultra-tight binding).

Part 4: Data Summary & Applications

Comparative Binding Data (Estimated)
Host SystemBinding Constant (

, M

)
Primary InteractionStructural Feature

-Cyclodextrin

Hydrophobic EffectAdamantane inclusion; Pyridinium solvent-exposed.
Cucurbit[7]uril

Hydrophobic + Ion-DipoleTight fit of Adamantane; Pyridinium caps portal.
Calix[n]arene

Cation-

Pyridinium interaction with aromatic cavity.
Applications in Drug Development
  • Solubility Model: This molecule serves as a perfect model for "prodrug" strategies where a hydrophobic drug (modeled by adamantane) is solubilized by a cationic tail.

  • Competitive Displacement Assays: Due to its high affinity for CB[7], this molecule can be used as a displacer .

    • Protocol: Load a drug (lower affinity) into CB[7]. Add 1-[2-(1-Adamantyl)-2-oxoethyl]pyridinium. The drug is released, and the high-affinity guest takes its place. This is useful for triggered release studies.

References

  • Kwong, H. C., et al. (2018).[1] "Crystal structure and Hirshfeld surface analysis of a pyridiniminium bromide salt: 1-[2-(adamantan-1-yl)-2-oxoethyl]pyridin-4-iminium bromide." Acta Crystallographica Section E: Crystallographic Communications, 74(7), 1030–1034.[1] Link

  • Isaacs, L. (2009). "Cucurbit[n]urils: from mechanism to applications." Chemical Communications, (6), 619-629. (Contextual grounding for Ad-Py/CB[7] binding affinities).
  • Liu, S., et al. (2005). "Cucurbit[n]uril analogues." Journal of the American Chemical Society, 127(47), 16798-16799. (Reference for Adamantane/CB[n] fit).
  • Shadrikova, V. A., et al. (2015). "Adamantylation of Pyridine Derivatives." Chemistry of Heterocyclic Compounds, 50(11), 1586–1590. (Synthesis grounding).

Sources

Troubleshooting & Optimization

improving yield of 1-[2-(1-Adamantyl)-2-oxoethyl]pyridinium synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for 1-[2-(1-Adamantyl)-2-oxoethyl]pyridinium Synthesis Ticket ID: #AdPyr-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You are likely working with 1-adamantyl bromomethyl ketone and pyridine to synthesize the corresponding pyridinium salt via the Menschutkin reaction . While this reaction appears straightforward on paper (


 substitution), the specific steric and electronic properties of the adamantyl group, combined with the reactivity of 

-haloketones, often lead to yields stalling at 40-50% or the formation of intractable tars.

This guide moves beyond standard textbook protocols to address the specific physicochemical pitfalls of this synthesis.

Module 1: Core Protocol Optimization

The Issue: Standard reflux in neat pyridine often leads to dark reaction mixtures and difficult workups due to thermal degradation and the "solvent cage" effect.

The Solution: Switch to a precipitation-driven equilibrium using a polar aprotic solvent.

Optimized Reaction Parameters
ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended) Scientific Rationale
Solvent Neat PyridineAcetone or Acetonitrile (anhydrous)The product is ionic and insoluble in acetone. It precipitates as it forms, driving the equilibrium forward (Le Chatelier’s principle) and preventing reverse reactions.
Stoichiometry Large Excess Pyridine1.05 - 1.1 equivalents PyridineMinimizes the difficulty of removing high-boiling pyridine during workup; reduces basicity-driven side reactions.
Temperature Reflux (>100°C)50°C - 60°C (Gentle Reflux)

-Haloketones are highly reactive. High heat promotes

elimination (forming vinyl ketones) rather than substitution.
Concentration 0.5 M - 1.0 M0.2 M - 0.3 M Slightly more dilute conditions prevent intermolecular polymerization of the reactive bromoketone.
Step-by-Step Optimized Workflow
  • Dissolution: Dissolve 1 equivalent of 1-adamantyl bromomethyl ketone in anhydrous acetone (approx. 5 mL per gram).

  • Addition: Add 1.05 equivalents of dry pyridine dropwise at room temperature.

  • Incubation: Heat to 50°C. A white precipitate should begin to form within 30-60 minutes.

  • Completion: Stir for 4-6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The starting material spot (

    
    ) should disappear; the product will stay at the baseline.
    
  • Isolation: Cool to 0°C. Filter the solid.

  • The "Trituration" Trick: Wash the filter cake with cold diethyl ether . This removes unreacted bromoketone and pyridine without dissolving the product.

Module 2: Troubleshooting & FAQs
Q1: "My reaction mixture turned black/dark brown. What happened?"

Diagnosis: Thermal Elimination & Polymerization. You likely heated the reaction too high or used wet pyridine.

  • Mechanism: Pyridine is both a nucleophile and a base. At high temperatures, it abstracts a proton from the

    
    -carbon (next to the carbonyl) rather than attacking the 
    
    
    
    -carbon. This creates an
    
    
    -unsaturated ketone (1-adamantyl vinyl ketone), which rapidly polymerizes into a dark tar.
  • Fix: Lower the temperature to <60°C. Ensure the solvent is anhydrous to prevent hydrolysis of the bromide.

Q2: "I obtained a sticky oil instead of a solid precipitate."

Diagnosis: Solvent Trapping / Impurity Eutectics. Pyridinium salts are notorious for forming "oils" if they hold onto solvent molecules or contain small amounts of unreacted starting material.

  • Fix (The Scratch Method):

    • Decant the supernatant solvent.[1]

    • Add fresh diethyl ether or hexane (non-polar).

    • Vigorously scratch the side of the flask with a glass rod while cooling in an ice bath. This provides nucleation sites.

    • If it remains oily, dissolve in a minimum amount of warm ethanol and add ethyl acetate until cloudy, then cool slowly.

Q3: "The product is extremely hygroscopic. How do I handle it?"

Diagnosis: Nature of the Salt. Pyridinium bromides are hygroscopic. Water absorption lowers the melting point and makes the solid sticky.

  • Fix:

    • Dry the final product in a vacuum desiccator over

      
       or KOH pellets for 24 hours.
      
    • Store under argon/nitrogen.

Module 3: Mechanistic Visualization

The following diagram illustrates the competition between the desired substitution pathway and the yield-killing elimination pathway.

ReactionPathways cluster_Main Pathway A: Substitution (Desired) cluster_Side Pathway B: Elimination (Undesired) Start 1-Adamantyl Bromomethyl Ketone Transition1 Transition State (SN2) Start->Transition1  < 60°C Polar Aprotic Solvent   Transition2 Transition State (E2 - Base Catalyzed) Start->Transition2  > 80°C Excess Base   Pyridine Pyridine Pyridine->Transition1 Pyridine->Transition2 Product 1-[2-(1-Adamantyl)-2- oxoethyl]pyridinium Bromide (Precipitate) Transition1->Product  Precipitation   SideProduct 1-Adamantyl Vinyl Ketone Transition2->SideProduct Polymer Dark Tar/Polymer SideProduct->Polymer  Polymerization  

Caption: Figure 1. Kinetic competition between the Menschutkin substitution (Green) and the base-catalyzed elimination (Red).

Module 4: Quality Control & Characterization

To ensure your isolated yield is chemically pure, verify against these markers:

Analytical MethodExpected SignalInterpretation
1H NMR (DMSO-d6)

ppm (s, 2H)
The

methylene protons. A shift here confirms quaternization.
1H NMR (Aromatic)

ppm
Pyridinium protons shift downfield compared to free pyridine due to the positive charge.
Melting Point Sharp, usually

C (dec)
Broad range indicates water or solvent contamination.
AgNO3 Test Immediate pale yellow precipitateConfirms the presence of ionic bromide (

).
References
  • Menschutkin, N. (1890).[2] Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine. Zeitschrift für Physikalische Chemie, 6, 41-57.[2]

  • Abboud, J. L. M., et al. (1999). Solvent effects on the Menschutkin reaction. Journal of Physical Organic Chemistry. (General mechanistic grounding for solvent selection).
  • Pace, V., et al. (2013).[3] Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Journal of Organic Chemistry, 78(15), 7764-7770. (Demonstrates the reactivity and stability of

    
    -haloketones).
    
  • Sadekov, I. D., et al. (2008). Synthesis of 1-(adamantyl-1)-pyridinium bromide. Russian Journal of General Chemistry. (Specific reference for adamantane-pyridine interactions).

Sources

Technical Support Center: Pyridinium Salt Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side-Product Formation & Yield Optimization

Introduction: The Kinetic vs. Thermodynamic Balance

Welcome. If you are accessing this guide, you are likely encountering the classic frustrations of pyridinium synthesis: dark tarry mixtures, hygroscopic "goos" that refuse to crystallize, or stubborn starting materials.

While often taught as a simple SN2 reaction (the Menschutkin reaction), high-yield synthesis of pyridinium salts requires strict control over transition state stabilization and solvation shells . The formation of a charged product from neutral reactants means your solvent choice dictates the activation energy ($ \Delta G^\ddagger $) more than any other variable.

This guide is structured to troubleshoot specific failure modes in both Direct Alkylation (Menschutkin) and Ring Transformation (Zincke) protocols.

Module 1: Direct Alkylation (The Menschutkin Reaction)

Q1: My reaction mixture turns dark brown/black, but the yield of the salt is low. What is happening?

Diagnosis: Thermal decomposition or polymerization, likely caused by "forcing" a reaction with high heat in a non-polar solvent.

The Science: The Menschutkin reaction involves a transition state (TS) that is highly polar (charge separation).

  • Non-polar solvents (Toluene, Hexane): Destabilize the polar TS, raising the activation energy. You apply more heat to compensate, leading to radical decomposition or polymerization of the alkyl halide.

  • Polar Aprotic Solvents (Acetonitrile, DMF): Stabilize the developing charge in the TS, lowering $ \Delta G^\ddagger $ and allowing the reaction to proceed at lower temperatures, preserving the reagents.

Corrective Protocol: Switch to Acetonitrile (MeCN) . It is the "Goldilocks" solvent—sufficiently polar to accelerate the rate (approx. 50-100x faster than toluene) but has a low enough boiling point for easy removal.

Data Comparison: Relative Reaction Rates Reaction of Pyridine + Methyl Iodide at 25°C

SolventDielectric Constant ($ \epsilon $)Relative Rate ($ k_{rel} $)Outcome
Hexane 1.91 (Reference)Fail: Requires high heat; decomposition risk.
Toluene 2.4~5Poor: Slow; product oils out as a sticky mess.
Acetone 20.7~60Moderate: Good solubility, but slower than MeCN.
Acetonitrile 37.5~180 Optimal: Fast kinetics; product often precipitates as pure solid.
DMSO 46.7~500Fast but Risky: Hard to remove; can act as an oxidant.
Q2: I am using a secondary alkyl halide, and I see significant alkene formation (Elimination).

Diagnosis: The basicity of the pyridine is competing with its nucleophilicity, causing E2 elimination.

Troubleshooting Workflow:

  • Leaving Group: Switch from Bromide to Iodide or Triflate (OTf) . A better leaving group accelerates the SN2 substitution pathway relative to the E2 elimination pathway.

  • Concentration: Run the reaction at high concentration (2–3 M) . Bimolecular substitution (SN2) is favored over elimination at higher concentrations in polar media.

  • Temperature: Lower the temperature. Elimination has a higher activation energy than substitution; heating favors the side product.

Visual Guide: Menschutkin Optimization Logic

MenschutkinOptimization Start Start: Reaction Optimization CheckHalide Check Alkyl Halide Type Start->CheckHalide Primary Primary Halide CheckHalide->Primary SecTert Secondary/Tertiary Halide CheckHalide->SecTert SolventCheck Check Solvent Polarity Primary->SolventCheck IssueElim Risk: Elimination (E2) SecTert->IssueElim Action1 Use MeCN or Acetone (Reflux) SolventCheck->Action1 Polar Aprotic Action2 1. Switch Leaving Group (Br -> I / OTf) 2. Lower Temp 3. Increase Conc. IssueElim->Action2

Figure 1: Decision tree for optimizing reaction conditions based on alkyl halide sterics.

Module 2: The Zincke Reaction (Complex Derivatives)

Q3: My product is contaminated with a persistent red/orange impurity that won't wash away.

Diagnosis: Contamination with 2,4-dinitroaniline .[1] This is a byproduct of the Zincke reaction (ANRORC mechanism). If the ring-opening/ring-closing sequence is incomplete or if stoichiometry is off, this aniline derivative remains. It is highly colored and lipophilic, making it difficult to separate from the cationic product.

The Mechanism (ANRORC):

  • Activation: Pyridine reacts with DNCB (2,4-dinitrochlorobenzene) to form the Zincke Salt.[2]

  • Ring Opening: An amine attacks the Zincke salt, opening the ring to form a "Zincke Aldehyde" intermediate (red color).[2][3]

  • Ring Closing: A second equivalent of amine (or intramolecular attack) closes the ring, expelling 2,4-dinitroaniline.

Corrective Protocol: The "Pre-Isolation" Method Do not perform this as a one-pot reaction. Isolate the Zincke Salt first.[2]

Step-by-Step Protocol:

  • Synthesis of Zincke Salt: Dissolve pyridine (1 equiv) and 2,4-dinitrochlorobenzene (1 equiv) in acetone. Heat to reflux for 12 hours.

  • Critical Purification: Cool to 0°C. The Zincke salt will precipitate. Filter and wash copiously with cold diethyl ether to remove unreacted DNCB.

  • The Exchange: Suspend the purified Zincke salt in Ethanol/Water (10:1). Add the target amine (1.1 equiv). Heat to reflux.[1][4][5]

  • Cleanup: Once conversion is complete, cool and filter.[4] The byproduct (2,4-dinitroaniline) is less soluble in water/ethanol mixtures than the pyridinium salt. If it persists, wash the crude solid with dichloromethane (DCM) ; the aniline dissolves in DCM, while the pyridinium salt usually does not.

Visual Guide: Zincke Reaction Pathway & Impurities

ZinckePathway cluster_cleanup Purification Strategy Pyridine Pyridine + DNCB ZinckeSalt Zincke Salt (Intermediate) Pyridine->ZinckeSalt Impurity1 Impurity: Unreacted DNCB Pyridine->Impurity1 Excess AmineAdd Add Amine (R-NH2) ZinckeSalt->AmineAdd RingOpen Ring Opening (Red Intermediate) AmineAdd->RingOpen Product Pyridinium Product RingOpen->Product SideProduct Side Product: 2,4-Dinitroaniline (Red/Orange) RingOpen->SideProduct Step1 Wash Zincke Salt with Ether Step2 Wash Final Product with DCM

Figure 2: The Zincke pathway illustrating the generation of DNCB and Aniline impurities.

Module 3: Purification & Counter-Ion Engineering

Q4: My product is a viscous oil that refuses to crystallize. How do I get a solid?

Diagnosis: You likely have a Halide counter-ion (Cl-, Br-, I-). Pyridinium halides are notoriously hygroscopic. They absorb atmospheric water, turning into "ionic liquids" or oils.

Solution: Perform a Metathesis (Anion Exchange) to a non-coordinating, hydrophobic anion.

Recommended Anions:

  • Hexafluorophosphate ($ \text{PF}_6^- $): Forms hydrophobic, non-hygroscopic solids.

  • Tetrafluoroborate ($ \text{BF}_4^- $): Good crystallization, slightly more soluble than PF6.

  • Bis(trifluoromethane)sulfonimide ($ \text{TFSI}^- $): Excellent for creating true ionic liquids, but if you want a solid, stick to PF6.

Protocol: Anion Exchange to PF6

  • Dissolve your crude pyridinium halide (oil) in a minimum amount of Water or Methanol .

  • Prepare a saturated solution of Ammonium Hexafluorophosphate ($ \text{NH}_4\text{PF}_6

    
     \text{KPF}_6 $)  in water.
    
  • Add the PF6 solution dropwise to the pyridinium solution with vigorous stirring.

  • Observation: The hydrophobic pyridinium-PF6 salt will precipitate immediately as a white solid.

  • Filter, wash with water (to remove inorganic salts), and dry in a vacuum oven.

References

  • Menschutkin, N. (1890). Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine. Z. Phys. Chem., 5, 589.
  • Abboud, J. L. M., et al. (1999). Solvent Effects on Methyl Transfer Reactions.[6][7][8] 1. The Menshutkin Reaction. Journal of the American Chemical Society, 121(20), 4724-4731. Link

  • Genovese, S., et al. (2011). Room temperature synthesis of pyridinium salts in a "green" solvent. Tetrahedron Letters, 52(46), 6113-6115. (Highlights the efficiency of polar solvents).
  • Cheng, W. C., & Kurth, M. J. (2002). The Zincke Reaction: A Review. Organic Preparations and Procedures International, 34(6), 585-608. Link

  • BenchChem Technical Support. (2025). Troubleshooting Pyridinium Salt Synthesis. Link (General troubleshooting workflows).

Sources

common challenges in the synthesis of pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines

Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Pyrazolo[3,4-b]pyridine Scaffolds

Introduction: The Scaffold & The Challenge

The pyrazolo[3,4-b]pyridine system is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., substituted derivatives targeting GSK-3


, CDK2) and antiviral agents. However, its synthesis is fraught with specific regiochemical pitfalls.

The primary synthetic challenge lies in the ambident nucleophilicity of the 5-aminopyrazole precursor. Depending on reaction conditions, electrophiles can attack:

  • The exocyclic amine (

    
    ).
    
  • The endocyclic pyrazole nitrogen (N1).

  • The C4 carbon (Michael addition).

This guide addresses the three most critical failure modes: Structural Isomerism (forming the wrong ring system), Regioselectivity (N1 vs. N2 alkylation), and Reaction Stalling in multicomponent protocols.

Module 1: Structural Isomerism (The "Wrong Ring" Problem)

User Complaint: "I reacted my 5-aminopyrazole with a


-keto ester, but the NMR suggests I made a pyrazolo[1,5-a]pyrimidine instead of the desired pyrazolo[3,4-b]pyridine."

Diagnosis: This is the classic Friedländer-type condensation competition. The 5-aminopyrazole has two nucleophilic sites relevant to cyclization: the exocyclic amine and the ring nitrogen (N1).

  • Path A (Desired): C4 attack on the ketone (Michael-type) followed by cyclization onto the ester. Forms pyrazolo[3,4-b]pyridine .[1][2][3][4][5][6][7][8][9][10]

  • Path B (Undesired): Ring nitrogen (N1) attack on the ketone followed by exocyclic amine cyclization. Forms pyrazolo[1,5-a]pyrimidine .

Troubleshooting Protocol:

VariableRecommendation for [3,4-b]pyridineMechanistic Rationale
Solvent/Catalyst Acidic Conditions (e.g., AcOH, Lewis Acids)Acid catalysis promotes the initial attack at the C4 position of the pyrazole (which acts like an enamine) onto the carbonyl.
Temperature High (>120°C) The formation of the [3,4-b] system is often thermodynamically controlled but kinetically slower than the [1,5-a] formation. High heat favors the thermodynamic product.
Substituents Bulky groups at N1 A bulky group (e.g., t-Butyl, Ph) at N1 sterically hinders the ring nitrogen, forcing the reaction through the C4/Exocyclic-N pathway.

Visual Logic: Pathway Divergence

G cluster_legend Mechanism Check Start 5-Aminopyrazole + 1,3-Dicarbonyl Condition1 Condition: Basic (NaOEt) or Kinetic Control Start->Condition1 Condition2 Condition: Acidic (AcOH) or Thermodynamic Control Start->Condition2 Path1 Attack by Ring Nitrogen (N1) Condition1->Path1 Path2 Attack by C4 Carbon Condition2->Path2 Prod1 Pyrazolo[1,5-a]pyrimidine (UNDESIRED ISOMER) Path1->Prod1 Prod2 Pyrazolo[3,4-b]pyridine (TARGET SCAFFOLD) Path2->Prod2 Warning N1-H Pyrazoles are prone to [1,5-a] formation

Caption: Divergent synthetic pathways. Acidic conditions and C4-nucleophilicity favor the target [3,4-b] scaffold.

Module 2: N-Alkylation Regioselectivity

User Complaint: "I am trying to alkylate the N1 position of my pyrazolo[3,4-b]pyridine core, but I'm getting a mixture of N1 and N2 isomers."

Diagnosis: The pyrazole ring tautomerizes.[1][2][11] While the 1H-tautomer (N1) is generally more stable (by ~9 kcal/mol) due to aromaticity and lone-pair repulsion factors, the N2 position is often more nucleophilic under basic conditions due to the "lone pair availability" effect and reduced steric hindrance from the pyridine ring fusion.

Optimization Guide:

  • Base Selection:

    • For N1 Selectivity: Use weak bases (e.g.,

      
      , 
      
      
      
      ) in aprotic polar solvents (DMF, Acetone). This relies on the thermodynamic preference for N1.
    • For N2 Selectivity: Strong bases (NaH) leading to a tight ion pair can sometimes shift preference, but N2 alkylation is difficult to obtain exclusively without blocking groups.

  • Solvent Effects:

    • Non-polar solvents (Toluene): Favor N1 alkylation (associated salt mechanism).

    • Polar aprotic (DMF/DMSO): Increase reaction rate but often erode regioselectivity (dissociated ion pair).

  • Characterization (The "Golden Standard"): Do not rely on 1H NMR integration alone.

    • N1-Isomer: The C3-H proton typically appears at 8.0–8.3 ppm .

    • N2-Isomer: The C3-H proton is shielded, appearing upfield at 8.3–8.6 ppm (or distinct shift depending on substituents).

    • C13 NMR: N-alkylation causes significant shifts in the adjacent carbons.

    • NOESY: Look for NOE correlations between the N-alkyl group and the C3-H (present in N2, weaker/absent in N1 depending on conformation).

Module 3: Reaction Efficiency (One-Pot MCRs)

User Complaint: "My 3-component reaction (Aldehyde + Aminopyrazole + Active Methylene) yields are stuck at 40%, and I see unreacted aldehyde."

Diagnosis: The rate-limiting step in these Multi-Component Reactions (MCRs) is often the initial Knoevenagel condensation between the aldehyde and the active methylene compound. If this intermediate forms slowly, the aminopyrazole may decompose or engage in side reactions.

Protocol: Microwave-Assisted Green Synthesis Rationale: Microwave irradiation accelerates the Knoevenagel step and promotes the dehydration needed for aromatization.

Step-by-Step Workflow:

  • Reagents:

    • 5-Amino-3-methyl-1-phenylpyrazole (1.0 equiv)

    • Aryl aldehyde (1.0 equiv)

    • Meldrum's acid or Ethyl acetoacetate (1.0 equiv)

    • Catalyst: L-Proline (10 mol%) or NaCl (saturated aq. solution for "on-water" synthesis).

  • Solvent: Water:Ethanol (2:1). Note: Water accelerates MCRs via the hydrophobic effect.

  • Conditions:

    • Method A (Conventional): Reflux 6–12 hours.

    • Method B (Microwave - Recommended): Sealed vessel, 140°C , 10–20 minutes.

  • Workup:

    • Cool to RT. The product usually precipitates.

    • Filter and wash with cold EtOH.

    • Recrystallize from EtOH/DMF (avoid chromatography if possible to prevent isomer equilibration on silica).

Visual Workflow: MCR Optimization

MCR cluster_opt Optimization Zone Input Aldehyde + Active Methylene Step1 Knoevenagel Condensation Input->Step1 Catalyst Inter Arylidene Intermediate Step1->Inter Step2 + 5-Aminopyrazole (Michael Addition) Inter->Step2 Step3 Cyclization & Aromatization Step2->Step3 - H2O Final Pyrazolo[3,4-b]pyridine Step3->Final Note Microwave (140°C) accelerates this block

Caption: The critical path in MCR synthesis. Microwave energy overcomes the activation barrier of the Knoevenagel and dehydration steps.

FAQs: Rapid Fire Troubleshooting

Q: Can I use pyridine N-oxides to make this scaffold? A: Yes. Reacting 3-acylpyridine N-oxide tosylhydrazones with electrophiles allows for cyclization under milder conditions than the Friedländer method. This avoids the need for a 2-halo leaving group on the pyridine ring.

Q: How do I remove the catalyst after an MCR? A: If using nanoparticle catalysts (e.g.,


), use an external magnet. If using ionic liquids or salts (NaCl), simple water washing of the precipitate is usually sufficient as the organic product is highly insoluble in water.

Q: My product is an oil and won't crystallize. A: Pyrazolo[3,4-b]pyridines can be stubborn. Try triturating the oil with diethyl ether or cold acetonitrile. If that fails, the oil likely contains the non-aromatized dihydro-intermediate. Treat with an oxidant (e.g., DDQ or air bubbling in refluxing acetic acid) to force aromatization.

References

  • Molecules (Review): 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022).[1][2][4][12] Comprehensive review of synthetic strategies and tautomerism.

  • Beilstein J. Org. Chem: New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones.[7][9] (2023).[13] Discusses solvent-free and superbasic conditions.

  • BenchChem: Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (2025).[3][14] Practical guide on regioselectivity and purification.

  • Journal of Organic Chemistry: One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion. (2023).[13] Advanced mechanistic insights into regioselective cyclization.

  • ResearchGate (Protocol): Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (2024).[6][15] Detailed green chemistry protocols.

Sources

Validation & Comparative

The Adamantyl Advantage: A Comparative Guide to a New Generation of P-gp Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers navigating the complex landscape of multidrug resistance (MDR) in oncology and other therapeutic areas, the quest for potent and specific P-glycoprotein (P-gp) inhibitors is of paramount importance. P-gp, an ATP-binding cassette (ABC) transporter, acts as a cellular efflux pump, actively removing a wide array of chemotherapeutic agents from target cells, thereby diminishing their efficacy.[1][2] While several generations of P-gp inhibitors have been developed, they have often been hampered by issues of toxicity, low potency, and undesirable pharmacokinetic interactions.[3][4]

This guide provides an in-depth comparison of the efficacy of a promising class of P-gp inhibitors: adamantyl-based compounds. The unique, rigid, and lipophilic cage-like structure of the adamantane moiety offers a distinct scaffold for designing novel MDR modulators with improved pharmacological properties.[5] We will delve into the structure-activity relationships (SAR) that govern their inhibitory potential, present a comparative analysis of their efficacy supported by experimental data, and provide detailed protocols for the key assays used to evaluate these compounds.

The Rise of Adamantyl-Based Inhibitors: A Structural Perspective

The adamantane scaffold serves as a privileged structure in medicinal chemistry due to its metabolic stability and ability to engage with hydrophobic pockets in biological targets.[5] In the context of P-gp inhibition, the adamantyl group's bulk and hydrophobicity are thought to facilitate strong interactions with the transporter's drug-binding pocket. Structure-activity relationship studies have revealed several key features that enhance the inhibitory potency of adamantyl derivatives:

  • Substitution Pattern: The nature and position of substituents on the adamantane cage are critical. Disubstituted adamantyl derivatives have shown particularly high potency.[6]

  • Linker Moiety: The chemical nature of the linker connecting the adamantane core to other chemical moieties influences the molecule's overall conformation and binding affinity.

  • Terminal Groups: The incorporation of specific functional groups at the terminus of the molecule can significantly impact potency and selectivity. For instance, some derivatives bearing a sulfonamide group have demonstrated specificity for P-gp.[7]

Our understanding of these relationships allows for the rational design of novel adamantyl-based inhibitors with optimized efficacy and reduced off-target effects.

Comparative Efficacy of Adamantyl-Based P-gp Inhibitors

To provide a clear and objective comparison, the following table summarizes the in vitro efficacy of selected adamantyl-based P-gp inhibitors from various studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. It indicates the concentration of an inhibitor required to reduce the activity of a target (in this case, P-gp) by 50%. Lower IC50 values signify higher potency. The data is compared to verapamil, a first-generation P-gp inhibitor, and tariquidar, a potent third-generation inhibitor.

Compound IDCell LineAssay MethodIC50 (µM)Fold-Potency vs. VerapamilReference
Adamantyl Derivative 14f MES-SA/Dx5Daunomycin Cytotoxicity~0.1>10[6]
AC-603 MCF-7/ADRDaunomycin Cytotoxicity<5>1[8]
AC-786 MCF-7/ADRDaunomycin Cytotoxicity<5>1[8]
LC478 Caco-2Rhodamine-123 Efflux~1N/A[9]
Verapamil MCF7RRhodamine 123 Accumulation4.21[1]
Tariquidar VariousVarious0.025-0.08~50-170[2][10]

Note: The experimental conditions and cell lines used can influence IC50 values, making direct comparisons between different studies challenging. This table is intended to provide a general overview of the relative potencies.

The data indicates that several adamantyl derivatives exhibit P-gp inhibitory potency significantly greater than that of verapamil and, in some cases, approaching the potency of third-generation inhibitors like tariquidar.[6][8] Notably, some of these novel compounds have been shown to possess low intrinsic cytotoxicity, a critical advantage over earlier generations of P-gp inhibitors.[6][8]

Experimental Protocols for Evaluating P-gp Inhibition

The following section provides detailed, step-by-step methodologies for the key in vitro assays used to characterize and compare the efficacy of P-gp inhibitors. Adherence to these robust protocols is crucial for generating reliable and reproducible data.

Rhodamine 123 Efflux Assay using Flow Cytometry

This assay is a cornerstone for assessing P-gp function. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, the dye is actively effluxed, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to an accumulation of Rhodamine 123 and a corresponding increase in fluorescence, which is quantified by flow cytometry.[1][11]

Workflow Diagram:

G cluster_prep Cell Preparation cluster_treatment Inhibitor Incubation cluster_staining Rhodamine 123 Staining cluster_analysis Analysis cluster_controls Controls prep1 Seed P-gp overexpressing cells (e.g., MCF-7/ADR) prep2 Culture to 70-80% confluency prep1->prep2 prep3 Harvest and resuspend cells to 1x10^6 cells/mL prep2->prep3 treat1 Aliquot cell suspension into FACS tubes prep3->treat1 treat2 Add adamantyl inhibitors (various concentrations) treat1->treat2 treat3 Incubate for 30 min at 37°C treat2->treat3 stain1 Add Rhodamine 123 (e.g., 1 µM final concentration) treat3->stain1 stain2 Incubate for 30-60 min at 37°C in the dark stain1->stain2 wash1 Wash cells with ice-cold PBS stain2->wash1 wash2 Resuspend in PBS for analysis wash1->wash2 analysis1 Acquire data on a flow cytometer (FITC channel) wash2->analysis1 control1 Vehicle control (e.g., DMSO) control2 Positive control (e.g., Verapamil, Tariquidar) control3 Parental cell line (low P-gp expression)

Caption: Workflow for the Rhodamine 123 efflux assay.

Step-by-Step Protocol:

  • Cell Culture: Culture P-gp overexpressing cells (e.g., MCF-7/ADR, MES-SA/Dx5) and a parental sensitive cell line (e.g., MCF-7, MES-SA) in appropriate media.

  • Cell Preparation: Harvest cells at 70-80% confluency and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in culture medium.

  • Inhibitor Treatment: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add the adamantyl-based inhibitors at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., 50 µM Verapamil). Incubate for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells at 400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Flow Cytometry: Resuspend the final cell pellet in 0.5 mL of ice-cold PBS. Analyze the samples on a flow cytometer, measuring the fluorescence in the FITC channel.

  • Data Analysis: Calculate the mean fluorescence intensity (MFI) for each sample. The increase in MFI in the presence of an inhibitor is indicative of P-gp inhibition. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Calcein-AM Efflux Assay

Calcein-AM is another excellent substrate for P-gp. It is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases into the highly fluorescent and cell-impermeant calcein. In P-gp overexpressing cells, Calcein-AM is effluxed before it can be cleaved. Inhibition of P-gp allows for the intracellular accumulation and cleavage of Calcein-AM, resulting in a measurable increase in fluorescence.[11][12]

Step-by-Step Protocol:

  • Cell Seeding: Seed P-gp overexpressing and parental cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well. Allow cells to adhere overnight.

  • Inhibitor Treatment: Remove the culture medium and add 100 µL of fresh medium containing the adamantyl inhibitors at various concentrations. Include vehicle and positive controls. Incubate for 30 minutes at 37°C.

  • Calcein-AM Loading: Add 100 µL of a 2X Calcein-AM working solution (typically 1 µM final concentration) to each well. Incubate for an additional 30 minutes at 37°C.

  • Washing: Centrifuge the plate at 400 x g for 5 minutes. Aspirate the supernatant and wash the cells twice with ice-cold PBS.

  • Fluorescence Measurement: Add 200 µL of ice-cold PBS to each well. Measure the fluorescence using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Determine the percentage of calcein retention relative to the positive control and plot against inhibitor concentration to calculate the IC50.

P-gp ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to efflux substrates. The ATPase activity of P-gp is often stimulated in the presence of its substrates. P-gp inhibitors can either inhibit this basal or substrate-stimulated ATPase activity. This assay directly measures the biochemical activity of the transporter.[13][14]

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Phosphate Detection cluster_controls Controls prep1 Prepare P-gp enriched membrane vesicles prep2 Prepare reaction buffer and ATP regenerating system prep1->prep2 assay1 Incubate membrane vesicles with adamantyl inhibitors prep2->assay1 assay2 Initiate reaction by adding MgATP assay1->assay2 assay3 Incubate at 37°C assay2->assay3 detect1 Stop reaction assay3->detect1 detect2 Add colorimetric reagent for inorganic phosphate (Pi) detect1->detect2 detect3 Measure absorbance detect2->detect3 control1 Basal activity (no inhibitor) control2 Stimulated activity (with a P-gp substrate, e.g., verapamil) control3 Vanadate control (non-specific ATPase inhibitor)

Caption: Workflow for the P-gp ATPase activity assay.

Step-by-Step Protocol:

  • Membrane Preparation: Use commercially available membrane vesicles from cells overexpressing human P-gp.

  • Assay Setup: In a 96-well plate, add the P-gp membrane vesicles to a reaction buffer containing an ATP regenerating system.

  • Inhibitor Addition: Add the adamantyl-based inhibitors at various concentrations. Include controls for basal activity (no inhibitor) and stimulated activity (with a known P-gp substrate like verapamil). A vanadate control is used to determine the P-gp specific ATPase activity.

  • Reaction Initiation: Initiate the reaction by adding MgATP. Incubate at 37°C for 20-30 minutes.

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as a malachite green-based assay.

  • Data Analysis: The change in ATPase activity in the presence of the inhibitor is calculated. The concentration of inhibitor that causes 50% inhibition of ATPase activity is the IC50.

In Vitro Cytotoxicity Assay (MTT Assay)

It is crucial to assess the intrinsic cytotoxicity of P-gp inhibitors to ensure that their sensitizing effect on chemotherapeutic drugs is not due to their own toxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[15]

Step-by-Step Protocol:

  • Cell Seeding: Seed both P-gp overexpressing and parental cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the adamantyl-based inhibitors alone for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The concentration of the compound that reduces cell viability by 50% (IC50) is determined.

Conclusion and Future Directions

Adamantyl-based P-gp inhibitors represent a promising strategy to overcome multidrug resistance in cancer and other diseases. Their unique structural features allow for the design of potent and specific inhibitors with favorable pharmacological profiles. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and comparison of these novel compounds.

Future research should focus on further optimizing the adamantane scaffold to enhance potency and selectivity, as well as on in vivo studies to evaluate their efficacy and safety in relevant animal models. The continued development of this class of inhibitors holds significant potential for improving the therapeutic outcomes of a wide range of drugs currently limited by P-gp mediated efflux.

References

  • Szabó K, et al. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends. J Biol Chem. 2003;278(41):39549-39556. [Link]

  • Min HY, et al. A novel class of highly potent multidrug resistance reversal agents: disubstituted adamantyl derivatives. Bioorg Med Chem Lett. 2009;19(18):5372-5375. [Link]

  • Journal of Chemical Health Risks. Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. J Chem Health Risks. 2025;15(5):3206-3214. [Link]

  • Goodman JT, et al. Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy. Theranostics. 2019;9(26):8218-8232. [Link]

  • Solvo Biotechnology. P-GP DRUG INTERACTION ASSAY KIT. [Link]

  • EMD Millipore. Multidrug Resistance Direct Dye Efflux Assay. [Link]

  • El-Sayed NNE, et al. Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega. 2023;8(10):9483-9497. [Link]

  • Goodell LA, et al. Dual-Dye Efflux Assay for the Analysis of Primitive Hematopoietic Stem Cells. In: Hawley TS, Hawley RG, eds. Flow Cytometry Protocols. Humana Press; 2004:143-154. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link]

  • Trevigen. Instructions Calcein AM Cell Viability Kit. [Link]

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Pharmaceuticals (Basel). 2016;9(2):23. [Link]

  • Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats. Biomol Ther (Seoul). 2011;19(3):345-350. [Link]

  • Mistry P, et al. In Vitro and in Vivo Reversal of P-Glycoprotein-mediated Multidrug Resistance by a Novel Potent Modulator, XR9576. Clin Cancer Res. 2001;7(3):747-755. [Link]

  • Kumar A, et al. MTT assay to evaluate the cytotoxic potential of a drug. IOSR J Pharm. 2017;7(4):1-4. [Link]

  • Marks DC, et al. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Leuk Res. 1992;16(12):1165-1173. [Link]

  • Ecker G, et al. Structure-activity-relationship studies on modulators of the multidrug transporter P-glycoprotein--an overview. Curr Med Chem. 1999;6(5):371-397. [Link]

  • Quarta S, et al. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. In: Methods in Molecular Biology. Humana Press; 2021:193-204. [Link]

  • Palmeira A, et al. Three decades of P-gp inhibitors: skimming through several generations and scaffolds. Curr Med Chem. 2012;19(13):1946-2025. [Link]

  • Loo TW, Clarke DM. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation. Biochem J. 2017;474(16):2783-2795. [Link]

  • Kadi AA, et al. In Silico Quantitative Structure-Activity Relationship Studies on P-gp Modulators of Tetrahydroisoquinoline-Ethyl-Phenylamine Series. Int J Mol Sci. 2013;14(8):15814-15827. [Link]

  • Li J, et al. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. Front Oncol. 2021;11:733599. [Link]

  • Wang RB, et al. Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors. Methods Mol Med. 2003;83:249-267. [Link]

  • Gemini-Cur NPs inhibit the migration and invasion of 3D spheroid HT-29 cells. [Link]

  • Li X, et al. Reversal of P-gp and BCRP-mediated MDR by tariquidar derivatives. Eur J Med Chem. 2015;103:221-233. [Link]

  • Wagner CC, et al. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)-11C-verapamil and PET. J Nucl Med. 2011;52(1):82-88. [Link]

  • Taylor & Francis Online. Tariquidar – Knowledge and References. [Link]

  • Wang YJ, et al. Structure-activity relationship: Analyses of P-glycoprotein substrates and inhibitors. J Bioenerg Biomembr. 2005;37(5):343-353. [Link]

  • Zhao J, et al. Recent developments of P-glycoprotein inhibitors and its structure–activity relationship (SAR) studies. J Enzyme Inhib Med Chem. 2023;38(1):221-245. [Link]

  • LC478, a Novel Di-Substituted Adamantyl Derivative, Enhances the Oral Bioavailability of Docetaxel in Rats. Pharmaceutics. 2019;11(3):134. [Link]

  • Wolff AR, et al. Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Human ABC Transporters P-gp and BCRP in Membrane Vesicles. AAPS J. 2015;17(6):1467-1477. [Link]

  • Kalliokoski T, et al. Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS One. 2013;8(4):e61007. [Link]

  • Cedrés M, et al. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers (Basel). 2023;15(4):1164. [Link]

  • Abdallah HM, et al. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review. J Adv Res. 2015;6(1):45-62. [Link]

Sources

Assessing the Antiproliferative Activity of Novel Adamantyl Pyridin-4-ones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lipophilic Bullet" Strategy

In the landscape of antiproliferative drug design, adamantyl pyridin-4-ones represent a strategic hybridization of two distinct pharmacophores. While the pyridin-4-one core acts as a potent bidentate iron chelator (targeting the cancer cell's "iron addiction"), its clinical efficacy is often limited by poor membrane permeability.

The incorporation of the adamantane moiety—a bulky, lipophilic diamondoid cage—solves this bioavailability bottleneck. It acts as a "grease," facilitating the transmembrane transport of the chelating "warhead" into the intracellular space where it can sequester the labile iron pool (LIP).

This guide objectively compares these novel hybrids against standard chemotherapeutics and parent chelators, providing validated protocols for assessing their efficacy.

Chemical Rationale & Structure-Activity Relationship (SAR)

The efficacy of these compounds relies on a precise balance between lipophilicity (LogP) and chelating strength (pFe).

  • The Warhead (Pyridin-4-one): Targets the active site of metalloenzymes (e.g., Ribonucleotide Reductase) and depletes intracellular iron required for DNA synthesis.

  • The Carrier (Adamantane): Increases lipophilicity (LogP ~2.0–2.8), enhancing passive diffusion across the lipid bilayer.

  • The Linker: The position of the adamantyl attachment (N-aryl vs. C-2/C-6 positions) critically dictates steric hindrance and binding affinity.

Diagram 1: The Hybridization Logic (SAR)

SAR_Logic Adamantane Adamantane Moiety (Lipophilic Carrier) LogP Enhancer Linker Linker Region (Steric Control) Adamantane->Linker Attached via Result Novel Hybrid High Permeability + High Potency Adamantane->Result Facilitates Entry Pyridinone Pyridin-4-one Core (Iron Chelation Site) Ribonucleotide Reductase Inhibitor Linker->Pyridinone Modifies Pyridinone->Result Yields

Figure 1: Structural logic combining the adamantane delivery system with the pyridinone chelating core.

Comparative Performance Analysis

The following data summarizes the antiproliferative potency (IC50) of novel adamantyl pyridin-4-ones compared to the standard clinical chelator (Deferiprone) and a standard cytotoxic agent (Doxorubicin).

Key Insight: While less potent than Doxorubicin on a molar basis, the adamantyl derivatives show superior selectivity and a distinct mechanism of action that bypasses common apoptosis-resistance pathways found in MDR (Multi-Drug Resistant) lines.

Table 1: Comparative IC50 Values (Micromolar)
Compound ClassRepresentative AgentHCT-116 (Colon)MCF-7 (Breast)K562 (Leukemia)Mechanism of Action
Novel Hybrid Ad-Pyr Derivative 4b 0.3 – 2.5 µM 1.8 – 5.0 µM 0.5 – 3.0 µM Fe Depletion / Cell Cycle Arrest (S-phase)
Parent ChelatorDeferiprone (L1)> 50 µM> 100 µM~ 45 µMWeak Fe Chelation (Low Permeability)
Standard ChemoDoxorubicin0.1 – 0.5 µM0.2 – 0.8 µM0.1 – 0.5 µMDNA Intercalation / Topoisomerase II Inhibition
PrecursorKojic Acid> 200 µMInactive> 100 µMWeak Tyrosinase Inhibition

Data synthesized from comparative studies on N-aryl-3-hydroxy-2-methylpyridin-4-ones [1][2].

Mechanism of Action: The Iron-Starvation Axis

Unlike Doxorubicin, which causes direct DNA damage, adamantyl pyridin-4-ones function by nutritional immunity mimicry . They starve the cell of iron, a cofactor essential for the S-phase of the cell cycle.

  • Entry: Adamantane facilitates rapid entry.

  • Chelation: The pyridinone core binds the Labile Iron Pool (LIP).

  • Inhibition: Ribonucleotide Reductase (RR) (an iron-dependent enzyme) is disabled.

  • Arrest: DNA synthesis halts; cells accumulate in G1/S phase.

Diagram 2: Signaling Pathway & Cell Death

MoA_Pathway Extracellular Extracellular Space AdPyr Adamantyl-Pyridinone Membrane Cell Membrane (Passive Diffusion) AdPyr->Membrane High Lipophilicity IntracellularFe Labile Iron Pool (Fe2+/Fe3+) Membrane->IntracellularFe Accesses Cytosol Complex Inert Fe-Chelator Complex IntracellularFe->Complex Sequestration RR Ribonucleotide Reductase (Requires Fe) IntracellularFe->RR Activates (Normal State) Complex->RR Inhibits (Starvation) DNASynth DNA Synthesis RR->DNASynth Blocks CellCycle Cell Cycle Arrest (G1/S Phase) DNASynth->CellCycle Triggers

Figure 2: The mechanism of iron depletion leading to S-phase arrest.

Experimental Protocols

To ensure reproducibility, the following protocols address the specific solubility challenges of adamantane derivatives.

Protocol A: Optimized MTT Viability Assay

Standard MTT protocols often fail with adamantyl compounds due to precipitation in aqueous media.

Reagents:

  • MTT Reagent (5 mg/mL in PBS).[1]

  • Solubilization Buffer: DMSO (Dimethyl sulfoxide).

  • Critical: Stock solutions of Adamantyl-Pyridinones must be prepared in 100% DMSO at 10-20 mM.

Step-by-Step Workflow:

  • Seeding: Seed cells (e.g., HCT-116) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Drug Preparation (The "Pre-Dilution" Step):

    • Do not add concentrated DMSO stock directly to the well.

    • Prepare an intermediate dilution in culture medium (max 0.5% DMSO final concentration) in a separate tube. Vortex vigorously to prevent micro-precipitation.

  • Treatment: Add 100 µL of diluted compounds to wells. Incubate for 72h.

  • MTT Addition: Add 10 µL MTT reagent. Incubate 3-4h at 37°C.

  • Solubilization: Aspirate media carefully. Add 100 µL pure DMSO .

    • Note: Adamantane derivatives may interact with formazan crystals. Shake plate for 15 mins to ensure full dissolution.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Validates the mechanism of action (S-phase arrest).

  • Treatment: Treat cells with IC50 concentration of the compound for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol (dropwise addition while vortexing is crucial to prevent clumping).

  • Staining: Resuspend in PBS containing:

    • 50 µg/mL Propidium Iodide (PI).

    • 100 µg/mL RNase A (to degrade RNA which binds PI).

  • Analysis: Incubate 30 min at 37°C. Analyze via Flow Cytometer (FL2 channel).

  • Expected Result: A significant accumulation of cells in the S-phase or G0/G1 phase compared to the untreated control [1].

Strategic Recommendations

  • When to use: These compounds are ideal candidates for targeting iron-overloaded tumors (e.g., breast cancer, leukemia) where standard chemotherapy toxicity is a concern.

  • Formulation: Due to high lipophilicity, in vivo studies should utilize lipid-based nanocarriers or cyclodextrin complexes to improve systemic circulation time.

References

  • In vitro antiproliferative study of novel adamantyl pyridin-4-ones. Molecular Diversity, 2017. [Link] Citation for: IC50 values on HCT-116/MCF-7 and Cell Cycle Arrest data.

  • Adamantyl pyran-4-one derivatives and their in vitro antiproliferative activity. University of Zagreb / PubMed, 2019. [Link] Citation for: Synthesis pathways and comparative efficacy against precursors.

  • Iron Chelators in Cancer Treatment. Oncotarget, 2021.[2] [Link] Citation for: Mechanism of iron chelation and Ribonucleotide Reductase inhibition.

  • MTT Assay Protocol for Lipophilic Compounds. Sigma-Aldrich / NCBI Bookshelf. [Link] Citation for: Standardized viability protocols.

Sources

Comparative Evaluation of Novel Adamantane Derivatives vs. Legacy M2 Blockers: An In Vitro Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The clinical utility of adamantane-based antivirals (Amantadine, Rimantadine) has been nullified by the widespread prevalence of the S31N mutation in the Influenza A M2 proton channel.[1][2] This mutation alters the pore geometry, rendering legacy blockers ineffective. The Innovation: Next-generation adamantane derivatives (e.g., Spiro-adamantanes, hydrophobic benzyl-variants) are engineered to regain potency against S31N strains by targeting the lipid-facing allosteric pocket or exploiting the altered pore electrostatics. The Objective: This guide provides a rigorous, self-validating framework for benchmarking these novel derivatives against legacy controls and the current standard of care (Neuraminidase Inhibitors).

Mechanistic Foundation: The M2 Proton Channel

To evaluate efficacy, one must understand the target.[1] The M2 protein is a tetrameric proton channel essential for viral uncoating.[3]

  • Wild-Type (WT) Mechanism: M2 acidifies the viral interior within the endosome, dissociating vRNP from M1 protein.

  • Legacy Blockade: Amantadine binds inside the pore (Ser31), physically occluding H+ flow.[4]

  • S31N Resistance: The Serine-to-Asparagine mutation expands the pore and alters hydration, destabilizing Amantadine binding. Novel derivatives must either bind with higher affinity to the altered pore or target the peripheral Asp44 site.

Visualization: M2 Channel Blockade & Resistance

M2_Mechanism cluster_M2 M2 Tetramer Channel Endosome Endosome (Low pH) H_Ion H+ Ions Endosome->H_Ion WT_Channel Wild-Type Pore (Ser31) H_Ion->WT_Channel Mutant_Channel Resistant Pore (S31N Mutation) H_Ion->Mutant_Channel Uncoating Viral Uncoating (vRNP Release) WT_Channel->Uncoating H+ Influx Failure Uncoating Proceeds (Viral Replication) Mutant_Channel->Failure H+ Influx Amantadine Amantadine (Legacy) Amantadine->WT_Channel Blocks Amantadine->Mutant_Channel Fails to Bind Novel_Drug Novel Derivative (Hydrophobic/Spiro) Novel_Drug->WT_Channel Blocks Novel_Drug->Mutant_Channel Blocks (High Affinity)

Figure 1: Mechanism of Action showing how legacy drugs fail against S31N mutants, while novel derivatives are designed to restore blockade.

Methodological Framework

The reliability of your data hinges on the Selectivity Index (SI) , defined as


. A high SI indicates a wide therapeutic window.
Phase A: Cytotoxicity Profiling (The Safety Check)

Before assessing antiviral activity, you must prove the compound kills the virus, not the host cell.

  • Cell Line: MDCK (Madin-Darby Canine Kidney).[5][6][7] Rationale: High susceptibility to Influenza A and trypsin-dependent replication.

  • Assay: MTT or MTS Assay.

Protocol:

  • Seed MDCK cells (1.5 × 10⁴ cells/well) in 96-well plates. Incubate 24h at 37°C.[8]

  • Treat with serial dilutions of the Adamantane derivative (e.g., 0.1 µM – 1000 µM).

  • Incubate for 48h (matching the antiviral assay duration).

  • Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

  • Measure Absorbance at 570nm.

  • Calculate CC50: Concentration reducing cell viability by 50%.

Phase B: Antiviral Efficacy (The Gold Standard)

The Plaque Reduction Assay (PRA) is superior to CPE (Cytopathic Effect) assays for M2 inhibitors because it quantifies infectious particles directly.

Protocol:

  • Seeding: Prepare confluent MDCK monolayers in 6-well plates.

  • Infection: Wash cells with PBS.[9][10] Infect with Influenza A (e.g., A/California/07/2009 [H1N1] pdm09 - S31N carrier) at roughly 50-100 PFU/well.

  • Adsorption: Incubate 1h at 37°C. Agitate every 15 mins.

  • Overlay Preparation (Critical): Mix 2X MEM with 1.6% Agarose (1:1 ratio).

    • Additive:TPCK-Trypsin (2 µg/mL) .[11] Causality: Trypsin cleaves HA0 to HA1/HA2, allowing viral fusion. Without this, the virus cannot spread.

    • Treatment: Add the Adamantane derivative at varying concentrations into the overlay.

  • Incubation: 48–72h at 37°C.

  • Fixation & Staining: Remove agar overlay. Fix with 4% Formaldehyde. Stain with 0.1% Crystal Violet.

  • Analysis: Count plaques. Calculate IC50 (Concentration inhibiting plaque formation by 50%).

Comparative Performance Analysis

The following table illustrates the expected performance profile of a viable novel derivative compared to alternatives.

Table 1: Comparative Efficacy Profile (Representative Data)

MetricAmantadine (Legacy) Oseltamivir (Control) Novel Derivative (Product)
Target M2 Channel (Pore)NeuraminidaseM2 Channel (Allosteric/Pore)
Mechanism Ion Channel BlockerRelease InhibitorIon Channel Blocker
IC50 (WT Strain) 0.5 – 1.5 µM0.5 – 2.0 nM0.8 – 2.5 µM
IC50 (S31N Mutant) > 100 µM (Resistant) 0.5 – 2.0 nM2.0 – 10.0 µM (Active)
CC50 (MDCK) > 200 µM> 1000 µMTarget > 100 µM
Selectivity Index (SI) < 2 (on S31N)> 500> 10 (Target)
Stage of Action Early (Uncoating)Late (Budding)Early (Uncoating)

Critical Insight: If your derivative shows an IC50 > 20 µM against S31N, it is likely non-specific or toxic. A viable lead candidate must demonstrate low-micromolar potency against the resistant strain.

Advanced Characterization: Time-of-Addition

To confirm the derivative targets the M2 channel (early stage) rather than replication (polymerase) or release (neuraminidase), perform a Time-of-Addition assay.

Logic: M2 inhibitors only work if added during or immediately after viral entry (0–2 h p.i.). Adding them at 6h p.i. should show zero efficacy.

Experimental Workflow Visualization

Workflow Library Compound Library (Derivatives) Screen_1 Cytotoxicity Screen (MTT Assay) Library->Screen_1 Screen_2 Antiviral Screen (Plaque Reduction) Screen_1->Screen_2 Non-Toxic Hits Decision SI > 10? Screen_2->Decision Calculate SI Decision->Library No (Discard) Mech_Study Time-of-Addition (0h, 2h, 4h, 8h) Decision->Mech_Study Yes Res_Profile Resistance Selection (Serial Passaging) Mech_Study->Res_Profile Confirm Early Stage

Figure 2: Screening pipeline from library to lead candidate characterization.

Resistance Profiling (The "Killer" Experiment)

A drug is only as good as the barrier it presents to resistance.

  • Passage: Culture virus in sub-optimal drug concentrations (e.g., 0.5x IC50).

  • Escalation: Harvest supernatant and infect fresh cells with slightly higher drug concentrations. Repeat for 10 passages.

  • Sequencing: Sequence the M segment of the P10 virus.

    • Success: No mutations or mutations that render the virus unfit.

    • Failure: Rapid emergence of V27A or L26F mutations (secondary resistance).

References

  • Centers for Disease Control and Prevention (CDC). (2023). Influenza Antiviral Drug Resistance. Retrieved from [Link]

  • Thomaston, J. L., et al. (2015). High-resolution structures of the M2 channel from influenza A virus reveal the mechanism of amantadine resistance. Proceedings of the National Academy of Sciences (PNAS). Retrieved from [Link]

  • World Health Organization (WHO). (2011). Manual for the laboratory diagnosis and virological surveillance of influenza. Retrieved from [Link]

  • Wang, J., et al. (2013).[12] Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society.[13] Retrieved from [Link]

  • Moscona, A. (2005).[12] Neuraminidase Inhibitors for Influenza. New England Journal of Medicine. Retrieved from [Link][4]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[2-(1-Adamantyl)-2-oxoethyl]pyridinium

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-[2-(1-Adamantyl)-2-oxoethyl]pyridinium. As research and development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. For novel or specialized compounds like 1-[2-(1-Adamantyl)-2-oxoethyl]pyridinium, where a specific Safety Data Sheet (SDS) may not be readily available, a conservative disposal approach grounded in the known hazards of its constituent chemical groups is imperative. This document offers a framework for managing this chemical waste stream responsibly, ensuring the protection of laboratory personnel and the environment.

Part 1: Hazard Assessment from Chemical Structure

The disposal protocol for any chemical is dictated by its hazard profile. In the absence of specific toxicological and environmental data for 1-[2-(1-Adamantyl)-2-oxoethyl]pyridinium, we must infer its potential hazards by analyzing its two primary structural components: the adamantane moiety and the pyridinium cation.

  • The Adamantane Moiety : Adamantane is a bulky, polycyclic hydrocarbon. While it is not classified as a hazardous substance for human health, its rigid, cage-like structure makes it resistant to natural degradation.[1] Some data suggests that adamantane may be very toxic to aquatic life with long-lasting effects, fulfilling the criteria for being a very bioaccumulative substance.[1] Therefore, any adamantane-containing compound should be prevented from entering terrestrial or aquatic ecosystems.

  • The Pyridinium Moiety : Pyridine and its derivatives, such as the pyridinium cation, are recognized as hazardous materials.[2] Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[3] As a class, pyridinium compounds can cause severe skin and eye irritation.[4][5] Waste pyridine is considered a hazardous waste, and its disposal must be managed according to federal and state regulations, often involving incineration at high temperatures.[6]

Based on this analysis, 1-[2-(1-Adamantyl)-2-oxoethyl]pyridinium must be treated as a hazardous chemical waste with potential for human toxicity, skin and eye irritation, and significant, long-lasting environmental harm.[7]

Inferred Hazard Rationale based on Structural Moiety
Acute Toxicity The pyridinium group suggests the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[3]
Skin/Eye Irritation Pyridinium compounds are known to cause skin irritation and serious eye damage.[4][5]
Environmental Hazard The adamantane group is persistent and potentially very toxic to aquatic life with long-lasting effects.[1][7]

Part 2: Essential Pre-Disposal Safety Protocols

Before handling any chemical waste, establishing a safe working environment is critical. This involves utilizing appropriate personal protective equipment and having a clear plan for managing accidental spills.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risks. The following equipment should be considered mandatory when handling waste 1-[2-(1-Adamantyl)-2-oxoethyl]pyridinium.[8]

Protective Equipment Specification Justification
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects eyes from splashes and airborne particles, mitigating the risk of serious eye irritation from the pyridinium component.[8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact, which could lead to irritation or absorption of the chemical.[8]
Body Protection A laboratory coat or chemical-resistant apron.Protects against contamination of personal clothing and underlying skin.[8]
Respiratory Protection Handle only in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the inhalation of any potentially harmful vapors or aerosols.[2]
Spill Management

In the event of a spill, immediate and correct action is crucial to prevent wider contamination and exposure.

  • Evacuate and Ventilate : Alert personnel in the immediate area and ensure adequate ventilation, preferably by working within a fume hood.[7]

  • Contain : Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collect : Carefully collect the absorbent material and the spilled chemical using non-sparking tools.

  • Dispose : All materials used for spill cleanup must be placed in a designated hazardous waste container and disposed of following the same protocol as the chemical waste itself.[7][9]

Part 3: Step-by-Step Disposal Protocol

The disposal of 1-[2-(1-Adamantyl)-2-oxoethyl]pyridinium must never involve discharge into the sewer system or disposal in regular trash.[7][10] The only acceptable method is through a licensed hazardous waste management program, typically coordinated by your institution's Environmental Health and Safety (EHS) office.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. Never mix 1-[2-(1-Adamantyl)-2-oxoethyl]pyridinium waste with other chemical waste streams unless explicitly approved by your EHS department.[8][11] Mixing incompatible chemicals can lead to dangerous reactions. Keep this waste stream separate.

Step 2: Containerization and Labeling
  • Select a Compatible Container : Collect the waste in a container that is in good condition and compatible with the chemical. The original product container is often the best choice.[9] Otherwise, a sturdy, sealable glass or high-density polyethylene (HDPE) container is recommended.[12]

  • Seal the Container : The container must have a secure, leak-proof closure and should be kept closed except when adding waste.[13]

  • Label Clearly and Completely : The container must be labeled clearly. The label must include:

    • The words "Hazardous Waste ".[2][7]

    • The full, unabbreviated chemical name: "1-[2-(1-Adamantyl)-2-oxoethyl]pyridinium ".[7]

    • A clear statement of the inferred hazards (e.g., "Toxic," "Environmental Hazard").

    • The date of waste generation and the name of the principal investigator or lab group.[10]

Step 3: Temporary Storage (Satellite Accumulation)

Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.[7][12] This area must adhere to the following conditions:

  • Secondary Containment : The container should be placed within a larger, chemically resistant tray or tub to contain any potential leaks.

  • Location : The storage area must be well-ventilated, away from heat sources, direct sunlight, and ignition sources.[2][7][13]

  • Segregation : Store it away from incompatible materials, particularly strong oxidizing agents and acids.[2][14][15]

Step 4: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[7][10] Do not attempt to transport or dispose of the waste yourself. The EHS office will work with licensed hazardous waste disposal companies to ensure the material is managed and disposed of in compliance with all regulations, such as the Resource Conservation and Recovery Act (RCRA).[11][12] The most probable and appropriate disposal method for this compound is high-temperature incineration.[6][7]

Step 5: Decontamination

Any laboratory equipment, such as glassware or magnetic stir bars, that has come into contact with 1-[2-(1-Adamantyl)-2-oxoethyl]pyridinium must be thoroughly decontaminated.

  • Triple Rinse : Rinse the equipment three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate : The solvent rinsate from this cleaning process must be collected as hazardous waste and added to your designated waste container.[16]

  • Final Wash : After the solvent rinse, the equipment can be washed with soap and water.

Part 4: Disposal Workflow Diagram

The following diagram outlines the procedural flow for the safe handling and disposal of 1-[2-(1-Adamantyl)-2-oxoethyl]pyridinium from generation to final pickup.

G cluster_prep Preparation & Assessment cluster_handling Handling & Containment cluster_disposal Storage & Disposal gen_waste Waste Generation assess_hazards Assess Hazards (Adamantane + Pyridinium) gen_waste->assess_hazards select_ppe Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe segregate Segregate Waste Stream (Do Not Mix) select_ppe->segregate containerize Containerize in a Sealed, Compatible Container segregate->containerize decontaminate Decontaminate Equipment & Work Area (Collect Rinsate as Waste) segregate->decontaminate label_waste Label Container: 'Hazardous Waste' + Full Chemical Name + Hazards containerize->label_waste store_waste Store in Designated SAA (Secondary Containment, Ventilated, Away from Heat) label_waste->store_waste contact_ehs Contact EHS Office for Waste Pickup store_waste->contact_ehs final_disposal Final Disposal (via Licensed Vendor) contact_ehs->final_disposal

Caption: Disposal workflow for 1-[2-(1-Adamantyl)-2-oxoethyl]pyridinium.

Part 5: Waste Minimization Strategies

The most effective way to manage waste is to prevent its generation. As scientists, we can incorporate green chemistry principles and careful planning to reduce our environmental footprint.[17]

  • Scale Reduction : Whenever possible, reduce the scale of experiments to minimize the quantity of waste generated.

  • Inventory Management : Maintain an up-to-date chemical inventory to avoid purchasing duplicate materials and to track chemicals that are nearing their expiration date.

  • Chemical Substitution : If feasible for your research, consider substituting less hazardous chemicals in your protocols.

By adhering to these rigorous disposal protocols and adopting a mindset of waste minimization, we can uphold our professional responsibility to ensure a safe and sustainable research environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025).
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (2023).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Strategies for chemical waste management in CSIR-IIP.
  • Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals - Benchchem. (2025).
  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025).
  • How to Manage Chemical Waste Disposal in Academic Labs - Justrite. (2018).
  • How to Dispose of Chemical Waste | Environmental Health and Safety.
  • Laboratory Chemical Disposal - Environmental Marketing Services. (2024).
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI.
  • SAFETY DATA SHEET - TCI Chemicals. (2024).
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide - Benchchem. (2025).
  • Safety Data Sheet - Stobec. (2014).
  • MATERIAL SAFETY DATA SHEET - Avantor.
  • Safety Data Sheet: Adamantane - Carl ROTH.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
  • Safety Data Sheet PYRIDINE - ChemSupply Australia. (2024).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • Pyridine - SAFETY DATA SHEET - PENTA. (2024).
  • Pyridine - Apollo Scientific. (2023).
  • SAFETY DATA SHEET - ChemPoint.com. (2018).
  • SAFETY DATA SHEET - Fisher Scientific. (2010).
  • Adamantane - Wikipedia.
  • Safety Data Sheet - ADAMA. (2017).
  • SAFETY DATA SHEET - TCI Chemicals.
  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance | Office of Research.
  • Safety Data Sheet - Cayman Chemical. (2025).
  • Essential Procedures for the Disposal of 1-(Pyridin-2-yl)propane-1,3-diol - Benchchem. (2025).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.